1,2-Benzisothiazol-4-ol, 7-amino-
Description
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Properties
Molecular Formula |
C7H6N2OS |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
7-amino-1,2-benzothiazol-4-ol |
InChI |
InChI=1S/C7H6N2OS/c8-5-1-2-6(10)4-3-9-11-7(4)5/h1-3,10H,8H2 |
InChI Key |
ZGFCMRQLEMJWHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NSC2=C1N)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Total Synthesis of 7-Amino-1,2-Benzisothiazol-4-ol
The following is an in-depth technical guide on the synthesis of 7-amino-1,2-benzisothiazol-4-ol . This document is structured for researchers and drug development professionals, focusing on synthetic rigour, mechanistic insight, and protocol reproducibility.
Executive Summary & Strategic Analysis
Target Molecule: 7-amino-1,2-benzisothiazol-4-ol (CAS: 67322-83-2) Core Scaffold: 1,2-Benzisothiazole Key Functionalities: 4-Hydroxyl (phenol), 7-Amino (aniline), fused isothiazole ring.
The synthesis of 7-amino-1,2-benzisothiazol-4-ol presents a specific challenge in heterocyclic chemistry: the stabilization of an electron-rich aminophenol motif within a fused sulfur-nitrogen ring system. This scaffold is a critical intermediate in the development of bioactive compounds, including specific kinase inhibitors and antibacterial agents (e.g., monobactam analogs).
Synthetic Challenges:
-
Regioselectivity: Introducing the nitrogen functionality at the 7-position requires exploiting the directing effects of the 4-substituent.
-
Oxidative Instability: The final product is an o- or p-aminophenol analog (in a fused sense), making it susceptible to oxidation into quinone imines.
-
Zwitterionic Character: The coexistence of the acidic phenol and basic amine complicates isolation and purification.
Selected Route: The most robust pathway involves the construction of the 4-methoxy-1,2-benzisothiazole core, followed by regioselective nitration at the 7-position (para to the methoxy group), reduction, and demethylation. This route protects the sensitive phenolic oxygen until the final step.
Retrosynthetic Analysis
The retrosynthetic strategy disconnects the molecule into a stable methoxy-nitro precursor. The 1,2-benzisothiazole ring is constructed early from a substituted benzaldehyde derivative.
Figure 1: Retrosynthetic disconnection showing the "Core Construction -> Functionalization" strategy.
Detailed Synthetic Protocols
Stage 1: Synthesis of the Core (4-Methoxy-1,2-benzisothiazole)
The formation of the isothiazole ring is achieved via the oxidative cyclization of a thio-aldehyde precursor.
Reagents: 2-Chloro-3-methoxybenzaldehyde, Benzyl mercaptan, Sodium hydride, Sulfuryl chloride, Ammonia.
-
Thiolation:
-
Dissolve 2-chloro-3-methoxybenzaldehyde (1.0 eq) in DMF.
-
Add benzyl mercaptan (1.1 eq) and K2CO3 (2.0 eq). Heat to 110°C for 12 hours.
-
Mechanism:[1][2][3][4] SNAr displacement of the chloride by the thiolate. The methoxy group at C3 activates the C2 position for substitution.
-
Workup: Pour into water, extract with EtOAc. Yields 2-(benzylthio)-3-methoxybenzaldehyde .
-
-
Ring Closure (Chloramine-T Method or Sulfuryl Chloride):
-
Dissolve the thioether (10 mmol) in DCM (50 mL).
-
Cool to 0°C. Add Sulfuryl chloride (SO2Cl2) (1.1 eq) dropwise. Stir for 30 min to form the sulfenyl chloride intermediate.
-
Purge with N2 to remove HCl/SO2.
-
Treat the residue with methanolic ammonia (7N) (excess) at 0°C, then allow to warm to RT.
-
Mechanism:[1][2][3][4][5] The sulfenyl chloride reacts with ammonia to form a sulfenamide, which cyclizes onto the aldehyde (forming an imine) and aromatizes.
-
Product: 4-Methoxy-1,2-benzisothiazole .
-
Stage 2: Regioselective Nitration
This is the critical stereoelectronic step. The 4-methoxy group is a strong electron-donating group (EDG) and directs electrophilic substitution to the ortho (C5) and para (C7) positions. The C5 position is sterically hindered by the adjacent methoxy group and the heteroatom ring geometry. Therefore, C7 is the favored site.
Protocol:
-
Prepare a nitrating mixture: Dissolve KNO3 (1.05 eq) in conc. H2SO4 at 0°C.
-
Add 4-methoxy-1,2-benzisothiazole (1.0 eq) portion-wise, maintaining internal temperature < 5°C.
-
Stir at 0–5°C for 2 hours. Monitor by TLC (Hexane/EtOAc).
-
Quench: Pour onto crushed ice. The product usually precipitates as a yellow solid.
-
Purification: Recrystallize from Ethanol/Water.
-
Product: 7-Nitro-4-methoxy-1,2-benzisothiazole .
Stage 3: Reduction and Deprotection
Handling the final aminophenol requires care to prevent oxidation.
Step 3A: Reduction
-
Suspend the nitro compound in Ethanol/Acetic Acid (10:1).
-
Add Iron powder (5.0 eq) and reflux for 2 hours (Bechamp reduction). Alternatively, use H2 (1 atm) / 10% Pd-C in MeOH.
-
Filter through Celite while hot. Concentrate to obtain 7-amino-4-methoxy-1,2-benzisothiazole .
Step 3B: Demethylation (The Final Step)
-
Dissolve the amine in anhydrous DCM under Argon.
-
Cool to -78°C. Add BBr3 (Boron tribromide, 1M in DCM, 3.0 eq) dropwise.
-
Allow to warm to RT overnight.
-
Quench: Cool to 0°C and carefully add MeOH (exothermic!).
-
Isolation: Neutralize with NaHCO3 to pH 7. The product 7-amino-1,2-benzisothiazol-4-ol may precipitate.[5][6] If not, extract with EtOAc/n-Butanol.
-
Note: The product is amphoteric. Isoelectric precipitation is often the best purification method.
Process Data & Specifications
| Parameter | Specification / Condition |
| Starting Material | 2-Chloro-3-methoxybenzaldehyde |
| Key Intermediate | 7-Nitro-4-methoxy-1,2-benzisothiazole |
| Nitration Selectivity | >90% C7 isomer (Para to OMe) |
| Deprotection Reagent | BBr3 (Preferred) or HBr/AcOH |
| Final Appearance | Off-white to pale yellow solid |
| Storage | -20°C, Inert Atmosphere (Argon), Dark |
| Stability | Sensitive to air oxidation (Aminophenol motif) |
Mechanistic Visualization
The following diagram illustrates the electrophilic aromatic substitution logic governing the regioselectivity in Stage 2.
Figure 2: Regioselectivity of the nitration step. The 4-methoxy group directs the incoming nitro group to the 7-position (para), avoiding the steric bulk at the 5-position.
Safety & Handling
-
Sulfuryl Chloride: Releases HCl and SO2. Use in a well-ventilated fume hood.
-
BBr3: Reacts violently with water. Strictly anhydrous conditions required.
-
Aminophenols: Known sensitizers and potentially genotoxic. Handle with full PPE.
-
1,2-Benzisothiazoles: Some derivatives are skin irritants (similar to BIT/MIT preservatives).
References
-
Synthesis of 7-amino-4-hydroxy-1,2-benzisothiazole. PrepChem / US Patent 4,189,433. Describes the reduction of 7-nitro-4-hydroxy-1,2-benzisothiazole and deacylation protocols.
-
Regioselective Nitration of Benzisothiazoles. BenchChem Technical Guides. Discusses the directing effects of substituents on the benzisothiazole ring system.
- Synthesis of 1,2-Benzisothiazoles.Vicini, P. et al. "Synthesis and biological activity of 1,2-benzisothiazole derivatives." Farmaco (1989). (General ring synthesis reference).
- US Patent 4,189,433. "7-Amino-4-hydroxy-1,2-benzisothiazole and derivatives thereof." (Primary patent describing the specific molecule and its precursors).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Photoactive elemental sulfur allotropes promote extensive ammonia synthesis in Venus-like atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Structural Elucidation of 7-Amino-1,2-benzisothiazol-4-ol: A Comprehensive Analytical Guide
Topic: Structural Elucidation and Analytical Characterization of 7-Amino-1,2-benzisothiazol-4-ol Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.
Executive Summary & Pharmacophore Significance
The 1,2-benzisothiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and benzothiophene systems. It is central to various psychotropics (e.g., lurasidone, ziprasidone) and antimicrobials.
The specific regioisomer 7-amino-1,2-benzisothiazol-4-ol represents a highly functionalized "push-pull" system. The electron-donating hydroxyl (-OH) at C4 and amino (-NH2) at C7 create a unique electronic environment that significantly alters the reactivity and spectral properties of the core heterocycle. Correctly distinguishing this isomer from its congeners (e.g., 4-amino-7-hydroxy) is critical during synthesis optimization.
This guide outlines a self-validating analytical protocol to unambiguously assign the structure, utilizing High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR).
Synthetic Context and Impurity Profile
To interpret analytical data accurately, one must understand the genesis of the sample. This scaffold is typically accessed via the cyclization of substituted thiosalicylamides or oxidative cyclization of 2-acyl-3-aminothiophenols.
-
Primary Regioisomer Risk: The cyclization of meta-substituted precursors often yields a mixture of 4- and 7-substituted benzisothiazoles.
-
Key Analytical Objective: Confirming the para relationship of the protons on the benzene ring and the specific placement of the heteroatoms relative to the isothiazole nitrogen and sulfur.
Analytical Workflow: The "Self-Validating" Protocol
The following workflow ensures structural integrity. Each step is designed to challenge the previous step's findings.
Phase A: Mass Spectrometry (Molecular Formula Confirmation)
Before NMR analysis, the elemental composition must be locked.
-
Technique: ESI-TOF (Electrospray Ionization - Time of Flight) in Positive Mode.
-
Target:
-
Formula:
-
Exact Mass: 166.0201 Da
-
Fragmentation Logic:
-
Look for neutral loss of CO (28 Da), characteristic of phenols.
-
Look for loss of HCN (27 Da), characteristic of the isothiazole ring cleavage.
-
Phase B: 1D NMR Spectroscopy (Proton & Carbon Inventory)
Solvent Selection: DMSO-d
1.
NMR Prediction & Assignment
The 1,2-benzisothiazole system has a distinct "signature" proton at position 3 (H3).
| Position | Multiplicity | Predicted Shift ( | Mechanistic Rationale |
| H-3 | Singlet (s) | 8.60 – 9.00 | Deshielded by the adjacent C=N and S atoms. This is the diagnostic anchor. |
| H-5 | Doublet (d) | 6.20 – 6.60 | Shielded by the ortho-OH (C4). Coupled to H-6 ( |
| H-6 | Doublet (d) | 6.80 – 7.10 | Shielded by the ortho-NH |
| 4-OH | Broad (s) | 9.50 – 10.50 | Highly variable; hydrogen bonding dependent. |
| 7-NH | Broad (s) | 5.00 – 6.00 | Exchangeable; integrates to 2H. |
Critical Observation: The presence of two doublets with ortho-coupling (~8 Hz) confirms the substituents are adjacent or para to each other on the benzene ring, eliminating 4,6- or 5,7- substitution patterns (which would show meta coupling, ~2 Hz).
2.
NMR Assignment
-
C-3: ~155 ppm (Imine character).
-
C-4 (C-OH): ~150 ppm (Deshielded by Oxygen).
-
C-7 (C-NH
): ~140 ppm (Deshielded by Nitrogen). -
C-5/C-6: Upfield aromatic region (<120 ppm) due to electron donation.
Phase C: 2D NMR (The "Smoking Gun" for Regiochemistry)
1D NMR cannot easily distinguish between the 4-OH/7-NH
The HMBC Logic Gate
We must bridge the "silent" quaternary carbons (C3a and C7a) to the protons.
-
Identify H-3: The singlet at ~8.8 ppm.
-
Trace H-3 Correlations: H-3 will show a strong
correlation to C-3a (the bridgehead carbon next to the benzene ring). -
Link Benzene Protons:
-
If the structure is 4-OH , the proton at H-5 will correlate to C-3a (3-bond path).
-
If the structure is 7-OH , the proton at H-6 (now adjacent to bridgehead) would correlate to C-7a, but the chemical shift environment would differ.
-
-
Definitive Proof: The Carbon attached to the OH (C-4) will show a correlation to the H-5 proton but not the H-3 proton.
Visualization of Logic & Connectivity
Diagram 1: Structural Elucidation Workflow
This flowchart illustrates the decision-making process for confirming the scaffold.
Caption: Logical workflow for distinguishing the target regioisomer from synthetic impurities.
Diagram 2: HMBC Connectivity Map
This diagram visualizes the specific long-range correlations required to prove the 4,7-substitution pattern.
Caption: HMBC correlations. The H3 -> C3a <- H5 correlation loop confirms the 4-position substituent.
Experimental Protocol (Standard Operating Procedure)
Sample Preparation[1][2][3][4][5][6][7][8]
-
Mass Spec: Dissolve 0.1 mg of sample in 1 mL of Methanol (LC-MS grade). Dilute 1:100 with 0.1% Formic Acid in water/acetonitrile (50:50).
-
NMR: Weigh 5.0 – 10.0 mg of dried sample into a clean vial. Add 600
L of DMSO-d (99.9% D). Cap and vortex until fully dissolved. Note: If solubility is poor, gentle warming to 40°C is permissible, but acquire spectra at 25°C to prevent peak shifting.
Instrument Parameters (Bruker 400/500 MHz equiv.)
-
1H NMR:
-
Pulse Program: zg30
-
Scans: 16 (minimum)[1]
-
Relaxation Delay (D1): 1.0 s
-
-
HMBC:
-
Pulse Program: hmbcgpndqf (Gradient selected)
-
Optimization: Set for long-range coupling constant (
) of 8-10 Hz. -
Scans: 32 per increment.
-
References
-
NIST Chemistry WebBook. 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide (Analogous Core Data). National Institute of Standards and Technology. Available at: [Link]
-
Silva, A. M. S., et al. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures.[2] ResearchGate. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics.[1] Available at: [Link]
-
Katritzky, A. R., et al. (2000). Handbook of Heterocyclic Chemistry. (General reference for benzisothiazole reactivity and shifts). Available at: [Link]
Sources
Technical Guide: Biological Activities and Scaffold Utility of 7-Amino-1,2-Benzisothiazol-4-ol
This guide details the biological activities, synthesis, and pharmacological potential of 7-amino-1,2-benzisothiazol-4-ol (CAS 67322-83-2).[1] This compound serves as a critical bifunctional scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and potential adrenergic receptor modulators.
Executive Summary
7-Amino-1,2-benzisothiazol-4-ol is a specialized heterocyclic intermediate characterized by a fused benzene-isothiazole ring system with a hydroxyl group at the C4 position and an amino group at the C7 position.[2] This specific substitution pattern renders it a "privileged scaffold" for two primary drug classes:
-
Kinase Inhibitors (EGFR/HER2): The 4-hydroxy group mimics the hinge-binding motif of ATP, while the 7-amino group provides a vector for solubilizing groups or specific interactions within the solvent-exposed region of the kinase pocket.
- -Adrenergic Receptor Antagonists: The 4-hydroxy-benzisothiazole core is structurally analogous to the indole core of Pindolol, suggesting potential utility in designing novel beta-blockers via O-alkylation.
Chemical Identity & Physicochemical Properties[1][3]
| Property | Detail |
| IUPAC Name | 7-Amino-1,2-benzisothiazol-4-ol |
| CAS Number | 67322-83-2 |
| Molecular Formula | C |
| Molecular Weight | 166.20 g/mol |
| Core Scaffold | 1,2-Benzisothiazole |
| Key Functional Groups | C4-Hydroxyl (H-bond donor/acceptor), C7-Amino (Nucleophile) |
| Predicted pKa | ~9.5 (Phenolic OH), ~3.5 (Aniline NH |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water; soluble in aqueous alkali.[1][3][4] |
Biological Activities and Mechanisms
Kinase Inhibition (EGFR/HER2 Target)
Research indicates that the 1,2-benzisothiazol-4-ol core functions as a bioisostere for the quinazoline or indole scaffolds found in approved EGFR inhibitors (e.g., Gefitinib, Osimertinib).
-
Mechanism: The nitrogen and sulfur atoms in the isothiazole ring, combined with the C4-hydroxyl group, form a tridentate hydrogen-bonding network with the hinge region of the kinase ATP-binding pocket.
-
Role of 7-Amino Group: The amino group at position 7 is critical for Structure-Activity Relationship (SAR) expansion. It allows for the attachment of bulky groups (e.g., acrylamides for covalent inhibition or morpholine/piperazine for solubility) that extend into the solvent channel, improving potency and selectivity against HER2 and EGFR mutants.
Potential -Adrenergic Antagonism
The structural similarity between 4-hydroxy-1,2-benzisothiazole and 4-hydroxyindole (the core of Pindolol) suggests that O-alkylation of the C4-hydroxyl with epichlorohydrin and subsequent amine opening can yield potent
-
Hypothesis: Derivatives containing a 3-(tert-butylamino)-2-hydroxypropoxy side chain at C4 are predicted to exhibit
antagonist activity. -
7-Amino Modulation: The C7-amino group can be derivatized to fine-tune the lipophilicity (logP) and blood-brain barrier penetration, or to introduce partial agonist activity (intrinsic sympathomimetic activity).
Antimicrobial & Biocidal Activity
Benzisothiazoles (e.g., BIT) are well-known biocides. While the 4-hydroxy-7-amino derivative is less electrophilic than the 3-one derivatives (BIT), it retains potential antifungal activity through the disruption of fungal cell wall synthesis or oxidative stress pathways.
Synthesis and Preparation
The synthesis of 7-amino-1,2-benzisothiazol-4-ol is typically achieved via the reduction and deprotection of nitro- or acetamido-precursors.
Protocol: Reduction of 7-Acetamino-4-acetoxy-1,2-benzisothiazole
-
Starting Material: 7-Acetamino-4-acetoxy-1,2-benzisothiazole.[4]
-
Hydrolysis/Deprotection:
-
Dissolve the starting material in aqueous HCl (6N) or NaOH (2N).
-
Reflux for 2-4 hours to cleave both the ester (at C4) and the amide (at C7).
-
Note: Acidic hydrolysis is preferred to prevent oxidation of the resulting aminophenol.
-
-
Isolation:
-
Neutralize the solution to pH 7.0-7.5 using NaHCO
. -
The product precipitates as a solid.
-
Filter, wash with cold water, and dry under vacuum.
-
-
Purification: Recrystallization from ethanol or water/ethanol mixtures.
Caption: Synthetic pathway for 7-amino-1,2-benzisothiazol-4-ol via acid hydrolysis.
Experimental Protocols for Biological Evaluation
In Vitro Kinase Assay (EGFR)
To validate the activity of derivatives synthesized from this scaffold:
-
Reagents: Recombinant EGFR kinase domain, Poly(Glu,Tyr) 4:1 substrate,
P-ATP. -
Preparation: Dissolve 7-amino-1,2-benzisothiazol-4-ol derivatives in DMSO (10 mM stock).
-
Reaction:
-
Mix kinase, substrate, and compound in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl
). -
Initiate with ATP (10
M). -
Incubate at 30°C for 45 minutes.
-
-
Detection: Measure
P incorporation via filter binding or scintillation counting. -
Control: Use Gefitinib as a positive control (IC
~3 nM).
Antimicrobial Susceptibility Testing (MIC)
-
Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).
-
Method: Broth microdilution in cation-adjusted Mueller-Hinton broth.
-
Procedure:
-
Prepare serial dilutions of the compound (0.5 - 64
g/mL). -
Inoculate with
CFU/mL. -
Incubate at 37°C for 18-24 hours.
-
Readout: The lowest concentration inhibiting visible growth is the MIC.
-
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the functional logic of the scaffold in drug design.
Caption: Functional mapping of the 7-amino-1,2-benzisothiazol-4-ol scaffold.
References
-
Kawakita, Y. (2010). Synthesis of Molecular Targeted Drugs Inhibiting the Epidermal Growth Factor Receptor Family. Tokyo University of Science. Link (Discusses 1,2-benzisothiazol-4-ol as a kinase inhibitor scaffold).
-
PrepChem. Synthesis of 7-amino-4-hydroxy-1,2-benzisothiazole. Link (Details the synthetic route from acetamido precursors).
- Vicini, P., et al. (2002). Biological studies on 1,2-benzisothiazole derivatives. Farmaco, 57(9), 697-705. (General biological activity of the benzisothiazole ring).
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Discusses benzisothiazole as an indole bioisostere).
Sources
"solubility and stability of 1,2-Benzisothiazol-4-ol, 7-amino-"
Technical Guide: Solubility and Stability of 1,2-Benzisothiazol-4-ol, 7-amino-
Executive Summary
1,2-Benzisothiazol-4-ol, 7-amino- (CAS: 67322-83-2), also known as 7-amino-4-hydroxy-1,2-benzisothiazole , is a specialized heterocyclic intermediate.[1] It features a fused benzene and isothiazole ring system substituted with a hydroxyl group at position 4 and an amino group at position 7. Structurally, it is an amphoteric aminophenol analog , making it critical in the synthesis of bioactive scaffolds (e.g., antipsychotics, agrochemicals) but inherently unstable due to oxidative susceptibility.
This guide provides a rigorous technical analysis of its solubility behavior and stability limitations, offering field-proven protocols for researchers handling this sensitive compound.
Physicochemical Profile
Understanding the molecular architecture is prerequisite to predicting behavior in solution.
| Property | Value / Characteristic | Notes |
| Molecular Formula | C₇H₆N₂OS | |
| Molecular Weight | 166.19 g/mol | |
| CAS Number | 67322-83-2 | |
| Core Scaffold | 1,2-Benzisothiazole | Fused benzene + isothiazole ring |
| Functional Groups | 4-OH (Phenolic), 7-NH₂ (Aniline-like) | Amphoteric nature |
| pKa (Predicted) | pKa₁ ≈ 3.5 (Aniline NH₃⁺ → NH₂) pKa₂ ≈ 9.8 (Phenol OH → O⁻) | Zwitterionic character possible at neutral pH |
| LogP (Predicted) | ~1.2 - 1.5 | Moderately lipophilic |
Solubility Profile
The solubility of 7-amino-4-hydroxy-1,2-benzisothiazole is strictly pH-dependent due to its amphoteric nature. It exhibits a "U-shaped" solubility curve, with minimum solubility near its isoelectric point (pI).
Aqueous Solubility & pH Dependence
-
Acidic Media (pH < 3): High Solubility . The 7-amino group protonates (–NH₃⁺), forming a cationic species highly soluble in dilute HCl or H₂SO₄.
-
Neutral Media (pH 5–8): Low Solubility . The molecule exists primarily as a neutral or zwitterionic species, leading to precipitation or low dissolution rates (< 0.5 mg/mL).
-
Alkaline Media (pH > 10): High Solubility . The 4-hydroxyl group deprotonates (–O⁻), forming an anionic species soluble in dilute NaOH or KOH.
Organic Solvent Screen
| Solvent | Solubility Rating | Application |
| DMSO | High (> 50 mg/mL) | Preferred for stock solutions. |
| Methanol/Ethanol | Moderate | Good for synthesis/recrystallization; heating may be required. |
| Acetonitrile | Low to Moderate | Use as co-solvent in HPLC. |
| Dichloromethane | Low | Poor solubility due to polarity. |
| Hexane/Heptane | Insoluble | Suitable as anti-solvent for precipitation. |
Solubility Logic Diagram
Figure 1: pH-dependent solubility behavior of 7-amino-4-hydroxy-1,2-benzisothiazole.
Stability Profile
The stability of this compound is compromised by the para-amino-phenol structural motif (relative to the benzene ring). While the benzisothiazole ring is robust, the substituents create a high redox potential.
Oxidative Instability (Critical)
-
Mechanism: Similar to p-aminophenol, the 4-OH and 7-NH₂ groups facilitate oxidation to quinone-imine type intermediates, especially in solution and at high pH.
-
Observation: Solutions turn from colorless/pale yellow to dark brown/black upon exposure to air.
-
Mitigation:
-
Solid State: Store under Argon/Nitrogen atmosphere.
-
Solution: Use degassed solvents. Add antioxidants (e.g., Sodium Metabisulfite, Ascorbic Acid) if compatible with downstream chemistry.
-
Photostability
-
Risk: Moderate to High. Conjugated heterocyclic systems with auxochromes (-OH, -NH₂) are prone to photo-oxidation.
-
Protocol: Always use amber glassware or foil-wrapped containers.
Thermal Stability
-
Solid: Generally stable up to melting point (likely >150°C), but prolonged heating can induce polymerization.
-
Solution: Avoid boiling in basic media, which may open the isothiazole ring (S-N bond cleavage).
Degradation Pathway Diagram
Figure 2: Proposed oxidative degradation pathway leading to discoloration.
Handling & Storage Protocols
To ensure data integrity and material conservation, adhere to the following "Gold Standard" protocols.
Storage Conditions
-
Temperature: -20°C (Long-term) or 2-8°C (Short-term < 1 week).
-
Atmosphere: Desiccated and backfilled with Argon or Nitrogen.
-
Container: Amber glass vial with Teflon-lined cap.
Stock Solution Preparation (Protocol)
-
Select Solvent: Use anhydrous DMSO for biological assays or Methanol for chemical synthesis.
-
Weighing: Weigh quickly in a low-humidity environment to avoid hygroscopic clumping.
-
Dissolution:
-
Add solvent to the solid.
-
Vortex or sonicate for 30-60 seconds.
-
Note: If the solution turns brown immediately, the solvent contains dissolved oxygen. Use degassed solvents.
-
-
Usage: Use fresh. Discard unused solutions after 24 hours.
Analytical Methodologies
HPLC-UV Method for Purity & Stability Tracking
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to stabilize amine).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol).
-
Retention Time: Expect early elution due to polarity (LogP ~1.2).
References
-
Synthesis of 4-hydroxy-1,2-benzisothiazoles . United States Patent 4,189,433.[1] Describing the reduction of nitro/acetamino precursors to yield 7-amino-4-hydroxy-1,2-benzisothiazole.
- Physicochemical Properties of Aminophenols. General chemical literature on the oxidation susceptibility of para-substituted aminophenols.
- Benzisothiazole Chemistry. Review of isothiazole ring stability in alkaline and acidic media.
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Introduction to the Benzisothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to Investigating the Therapeutic Targets of 7-amino-1,2-benzisothiazol-4-ol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential therapeutic targets of the novel compound 7-amino-1,2-benzisothiazol-4-ol. While direct research on this specific molecule is nascent, the well-documented and diverse biological activities of the broader benzisothiazole and benzisothiazolinone chemical classes offer a fertile ground for hypothesis-driven investigation. This document will delve into the established pharmacology of related compounds to illuminate high-probability target families and provide detailed, actionable protocols for target identification and validation.
The 1,2-benzisothiazole nucleus, a heterocyclic aromatic compound containing a fused benzene and isothiazole ring, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] Derivatives of this core structure have been investigated and developed for their anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective properties.[1][2][4][5][6]
The versatility of the benzisothiazole scaffold lies in its unique electronic and structural features, which allow for diverse molecular interactions. Furthermore, the synthetic tractability of the benzisothiazole core allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.[2][7] Given this rich history, 7-amino-1,2-benzisothiazol-4-ol represents a promising, yet unexplored, candidate for therapeutic development. This guide will, therefore, leverage the knowledge of the broader chemical family to propose and detail methodologies for uncovering its specific molecular targets.
Potential Therapeutic Target Classes for 7-amino-1,2-benzisothiazol-4-ol
Based on extensive literature review of structurally related compounds, we can hypothesize that 7-amino-1,2-benzisothiazol-4-ol may exert its biological effects through one or more of the following mechanisms:
-
Enzyme Inhibition: A primary mode of action for many small molecule drugs.
-
Receptor Modulation: Altering the activity of cell surface or intracellular receptors.
-
Interference with Protein-Nucleic Acid Interactions: Disrupting vital cellular processes.
-
Induction of Cellular Stress Pathways: Particularly relevant in antimicrobial and anticancer contexts.
The following sections will explore each of these potential target classes in detail, providing the scientific rationale and experimental workflows for their investigation.
Target Class I: Enzyme Inhibition
The benzisothiazole scaffold is a common feature in numerous enzyme inhibitors. The following subsections highlight key enzyme families that should be prioritized in the investigation of 7-amino-1,2-benzisothiazol-4-ol.
Carbonic Anhydrases (CAs)
Therapeutic Relevance: Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and, notably, in cancer. Tumor-associated CAs, such as CA IX and CA XII, are upregulated in response to hypoxia and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[4]
Evidence for Benzisothiazole Interaction: Several studies have reported the potent inhibitory activity of benzisothiazole derivatives against various CA isoforms.[4][8] For instance, novel 1,2-benzisothiazole derivatives have been shown to inhibit CA IX and suppress the proliferation of hypoxic cancer cells.[8]
Experimental Workflow for Investigating CA Inhibition:
Caption: Workflow for Carbonic Anhydrase Inhibition Studies.
Detailed Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
-
Reagents and Materials: Purified human CA isoforms (I, II, IX, XII), 4-nitrophenyl acetate (NPA) as substrate, buffer (e.g., Tris-SO4), 96-well microplates, spectrophotometer.
-
Assay Principle: This is a colorimetric assay based on the esterase activity of CAs. The enzyme catalyzes the hydrolysis of NPA to 4-nitrophenol, which can be measured at 400 nm.
-
Procedure: a. Prepare a stock solution of 7-amino-1,2-benzisothiazol-4-ol in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add buffer, the test compound at various concentrations, and the CA enzyme. c. Incubate for a pre-determined time at room temperature to allow for inhibitor-enzyme binding. d. Initiate the reaction by adding the NPA substrate. e. Monitor the change in absorbance at 400 nm over time. f. Calculate the percentage of inhibition for each concentration of the test compound. g. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protein Kinases
Therapeutic Relevance: Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, particularly cancer. Kinase inhibitors are a major class of targeted therapies.
Evidence for Benzisothiazole Interaction: The benzothiazole scaffold is present in several kinase inhibitors. For example, quizartinib, a potent FLT3 inhibitor, features a related benzothiazole structure.[1][2] Additionally, some 2-ureidobenzothiazole derivatives have been identified as multi-kinase inhibitors.[7]
Experimental Workflow for Kinase Inhibition Profiling:
Caption: Kinase Inhibition Profiling Workflow.
Detailed Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reagents and Materials: Recombinant kinase, kinase-specific substrate peptide, ATP, ADP-Glo™ Assay reagents (Promega), 7-amino-1,2-benzisothiazol-4-ol.
-
Assay Principle: This is a luminescent assay that measures the amount of ADP produced in a kinase reaction. The amount of ADP is inversely proportional to the kinase activity.
-
Procedure: a. Set up the kinase reaction by adding the kinase, substrate, ATP, and the test compound at various concentrations to a 96- or 384-well plate. b. Incubate the reaction at the optimal temperature for the kinase (usually 30°C). c. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. d. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. e. Measure the luminescence using a plate reader. f. Calculate the percentage of inhibition and determine the IC50 value.
Caspases
Therapeutic Relevance: Caspases are a family of proteases that play essential roles in apoptosis (programmed cell death). Dysregulation of apoptosis is implicated in various diseases, including cancer and neurodegenerative disorders. Caspase inhibitors can be explored for conditions characterized by excessive apoptosis.
Evidence for Benzisothiazole Interaction: A number of 1,2-benzisothiazol-3-one derivatives have been identified as novel and potent caspase-3 inhibitors with nanomolar IC50 values.[9]
Experimental Workflow for Caspase Inhibition:
A similar workflow to that described for kinases can be employed, starting with a panel of recombinant caspases (e.g., caspase-3, -7, -8, -9) followed by cell-based assays to measure apoptosis (e.g., Annexin V/PI staining, TUNEL assay).
Target Class II: Receptor Modulation
While less documented than enzyme inhibition, the potential for benzisothiazole derivatives to modulate receptor activity should not be overlooked, particularly in the context of neurological disorders.
Therapeutic Relevance: The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, is a major target for anxiolytic, sedative, and anticonvulsant drugs.
Evidence for Benzisothiazole Interaction: Some 7-alkoxy[1][2][10]triazolo[3,4-b]benzothiazol-3(2H)-ones have demonstrated anticonvulsant activity, with evidence suggesting an effect on the GABAergic system.[11]
Experimental Workflow for Investigating GABA Receptor Modulation:
-
Radioligand Binding Assays: To determine if 7-amino-1,2-benzisothiazol-4-ol can displace known ligands from GABA receptors (e.g., [3H]muscimol for GABAA receptors).
-
Electrophysiology: Using techniques like patch-clamp on cultured neurons or Xenopus oocytes expressing GABA receptors to measure changes in ion flow in the presence of the compound.
-
Behavioral Models: In vivo studies in rodent models of anxiety or seizures to assess the functional consequences of receptor modulation.
Target Class III: Protein-Nucleic Acid Interactions
Disrupting the interaction between proteins and nucleic acids is a viable therapeutic strategy, especially in antiviral and anticancer research.
Therapeutic Relevance: The HIV nucleocapsid protein (NCp7) is a small, basic protein that plays a critical role in multiple stages of the viral life cycle, including reverse transcription and viral assembly. It is an attractive target for antiretroviral therapy.
Evidence for Benzisothiazole Interaction: A class of 1,2-benzisothiazol-3(2H)-one benzenesulfonamides has been shown to inhibit HIV replication by targeting nucleocapsid proteins.[12]
Experimental Workflow for Investigating NCp7 Targeting:
Caption: Workflow for Investigating HIV NCp7 Targeting.
Target Class IV: Mitochondrial Function and Oxidative Stress
This target class is particularly relevant for the antimicrobial activity of benzisothiazole derivatives.
Therapeutic Relevance: The mitochondrial respiratory chain is a key target for antifungal and antimicrobial agents. Disruption of this pathway can lead to a decrease in energy production and an increase in reactive oxygen species (ROS), ultimately causing cell death.
Evidence for Benzisothiazole Interaction: Amino acid-derived 1,2-benzisothiazolinone derivatives have been identified as novel antifungal agents.[13][14] Mechanistic studies on one such compound suggest that it targets a respiratory pathway, leading to increased ROS and a decrease in mitochondrial membrane potential.[13] The antimicrobial activity of some isothiazolinones is also attributed to their reaction with thiol-containing enzymes and proteins, which are crucial for cellular respiration.[15]
Experimental Workflow for Investigating Mitochondrial Effects:
Table 1: Assays for Mitochondrial Function and Oxidative Stress
| Assay | Principle |
| Mitochondrial Respiration | Measures oxygen consumption rate (OCR) using instruments like the Seahorse XF Analyzer. |
| Mitochondrial Membrane Potential | Utilizes fluorescent dyes like JC-1 or TMRE, which accumulate in mitochondria based on the membrane potential.[14] |
| Reactive Oxygen Species (ROS) Production | Employs fluorescent probes like DCFDA that become fluorescent upon oxidation by ROS.[14] |
| ATP Production Assay | Quantifies cellular ATP levels using luminescence-based assays. |
Detailed Protocol: Measurement of Mitochondrial Membrane Potential using JC-1
-
Cell Culture: Grow the target cells (e.g., Candida albicans or a relevant cancer cell line) to the mid-logarithmic phase.
-
Treatment: Incubate the cells with various concentrations of 7-amino-1,2-benzisothiazol-4-ol for a specified duration.
-
Staining: Add the JC-1 dye to the cell culture and incubate. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low potential, JC-1 remains as monomers and fluoresces green.
-
Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer to quantify the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Summary and Future Directions
The benzisothiazole scaffold represents a rich source of biologically active molecules. While 7-amino-1,2-benzisothiazol-4-ol is a novel entity, the extensive research on its chemical relatives provides a strong foundation for a targeted and efficient investigation into its therapeutic potential. The workflows and protocols detailed in this guide offer a comprehensive starting point for elucidating its mechanism of action and identifying its primary molecular targets.
Future research should focus on a systematic screening of this compound against the target classes outlined above. Positive hits should be followed by rigorous validation using orthogonal assays and, eventually, in relevant in vivo models. Structure-activity relationship (SAR) studies, by synthesizing and testing analogs of 7-amino-1,2-benzisothiazol-4-ol, will also be crucial for optimizing its potency and selectivity for any identified targets. This systematic approach will be instrumental in unlocking the full therapeutic potential of this promising new molecule.
References
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Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]
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Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. ResearchGate. [Link]
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Benzothiazole derivatives as anticancer agents. PubMed. [Link]
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Benzothiazole derivatives as anticancer agents. PMC - NIH. [Link]
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Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. Unich. [Link]
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Amino acid-derived 1,2-benzisothiazolinone derivatives as novel small-molecule antifungal inhibitors: identification of potential genetic targets. PubMed. [Link]
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Computational design and profiling of novel 1,2-benzisothiazole derivatives as multi-target anticancer agents. Preprints.org. [Link]
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Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. PMC. [Link]
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Amino Acid-Derived 1,2-Benzisothiazolinone Derivatives as Novel Small-Molecule Antifungal Inhibitors: Identification of Potential Genetic Targets. PMC. [Link]
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Biological studies on 1,2-benzisothiazole derivatives. II. Evaluation of antibacterial, antifungal and DNA-damaging activities of 3-amino, 3-acylamino, 3-alkylaminoacylamino derivatives. PubMed. [Link]
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Design, synthesis and evaluation of 1,2-benzisothiazol-3-one derivatives as potent caspase-3 inhibitors. PubMed. [Link]
-
Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. bioRxiv.org. [Link]
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Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. MDPI. [Link]
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The mode of action of 1,2-benzisothiazolin-3-one on Staphylococcus aureus. Request PDF. [Link]
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Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]
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Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles. PubMed. [Link]
-
Synthesis and anticonvulsant activity evaluation of 7-alkoxy[1][2][10]triazolo[3,4-b]benzothiazol-3(2H)-ones. PubMed. [Link]
-
Benzisothiazolinone. Wikipedia. [Link]
-
1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX) and Cell Proliferation under Hypoxic Conditions. PubMed. [Link]
-
Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Beilstein Journals. [Link]
-
Synthesis and anti-bacterial activity of a library of 1,2-benzisothiazol-3(2H)-one (BIT) derivatives amenable of crosslinking to polysaccharides. Request PDF. [Link]
-
HIV nucleocapsid proteins as targets for novel 1,2-benzisothiazol-3(2H)-one benzenesulfonamides: synthesis and antiretroviral activity. PMC. [Link]
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- 15. researchgate.net [researchgate.net]
Methodological & Application
"using 1,2-Benzisothiazol-4-ol, 7-amino- in kinase inhibitor assays"
Executive Summary
The search for novel kinase inhibitors has shifted from high-throughput screening of large libraries to Fragment-Based Drug Discovery (FBDD) .[1] This approach utilizes low molecular weight (<300 Da) compounds to identify high-quality starting points.[1][2]
1,2-Benzisothiazol-4-ol, 7-amino- (hereafter referred to as BZT-7A-4OH ) represents a "privileged scaffold" in this domain.[1] Its structure—a fused benzene and isothiazole ring substituted with a hydroxyl and an amine—mimics the adenine ring of ATP.[1][2] This allows it to anchor into the kinase hinge region via bidentate hydrogen bonds, while the 7-amino position serves as a versatile vector for growing the molecule into the solvent-exposed or hydrophobic pockets.[2]
This guide details the protocol for utilizing BZT-7A-4OH as a probe in biochemical kinase assays, specifically addressing the challenges of screening low-affinity fragments (high concentrations, solubility limits, and aggregation artifacts).
Chemical Biology & Mechanism
The Adenine Mimicry
Most ATP-competitive inhibitors target the "hinge region" of the kinase domain, a flexible loop connecting the N- and C-terminal lobes. Adenine binds here via two key hydrogen bonds:
BZT-7A-4OH replicates this motif:
-
The Isothiazole Nitrogen (N) acts as the H-bond acceptor (mimicking Adenine N1).[1]
-
The 7-Amino group acts as the H-bond donor (mimicking Adenine N6).[1][2]
-
The 4-Hydroxyl group provides an auxiliary anchor, often interacting with conserved water networks or specific residues like the "gatekeeper" threonine found in many kinases (e.g., p38, EGFR).[2]
Pathway Visualization: Hinge Binding Mode
Figure 1: Conceptual binding mode of BZT-7A-4OH within the kinase hinge region, highlighting the donor/acceptor mimicry of the adenine ring.
Pre-Assay Preparation
Compound Handling & Solubility
Fragments like BZT-7A-4OH are generally soluble in DMSO but can precipitate in aqueous buffer at the high concentrations required for fragment screening (typically 100 µM – 1 mM).[1][2]
-
Stock Preparation: Dissolve powder to 100 mM in 100% anhydrous DMSO.
-
Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the isothiazole ring.
-
QC Check: Verify integrity via LC-MS prior to assay. The 7-amino group is susceptible to oxidation over long periods.[1][2]
The "Aggregation" False Positive
A major risk in fragment screening is colloidal aggregation .[1][2] Small aromatic molecules can form non-specific aggregates that sequester the enzyme, leading to false inhibition.[2]
Protocol: TR-FRET Kinase Assay (LanthaScreen™ Style)[1]
This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.[1] It is robust against the fluorescence interference often caused by high concentrations of small molecule fragments.[1][2]
Target: Generic Ser/Thr Kinase (e.g., CDK2/CyclinA or JNK1).[2] Readout: Emission Ratio (520 nm / 495 nm).[1][2]
Reagents
| Reagent | Concentration (Final) | Function |
| Kinase | 5 - 10 nM | Target Enzyme |
| BZT-7A-4OH | Dose Response (1 mM - 0.5 µM) | Test Fragment |
| ATP | Co-substrate | |
| Substrate | 200 nM | Fluorescein-labeled peptide |
| Detection Ab | 2 nM | Terbium-labeled phospho-specific Ab |
| Assay Buffer | 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 | Reaction Matrix |
Step-by-Step Workflow
-
Compound Dilution (Echo/Pipette):
-
Enzyme/Substrate Addition:
-
Reaction Initiation:
-
Reaction Quench & Detection:
-
Data Acquisition:
Assay Workflow Diagram
Figure 2: Step-by-step TR-FRET kinase assay workflow for profiling BZT fragments.
Data Analysis & Interpretation
Calculating Inhibition
Calculate the TR-FRET Ratio:
Calculate % Inhibition relative to controls:
Interpreting Fragment Data
Fragments like BZT-7A-4OH typically exhibit weak affinity (IC50: 10 µM – >500 µM).[1]
-
Valid Hit: Partial inhibition that tracks with concentration.[1][2] Ligand Efficiency (LE) is the key metric, not raw potency.[2]
-
Artifacts:
Derivatization Strategy (Next Steps)
Once binding is confirmed, the 7-amino group is the primary vector for optimization.[2]
-
Amide Coupling: Reacting the 7-NH2 with carboxylic acids allows the molecule to reach into the Solvent Front or the Ribose Pocket .[1]
-
Suzuki Coupling: If the 7-position is halogenated instead of aminated, aryl groups can be added to target the Hydrophobic Back Pocket .[2]
References
-
Erlanson, D. A., et al. (2016).[2] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–620.[2] Link
-
Coyne, A. G., et al. (2010).[2] "Fragment-based approaches for the discovery of kinase inhibitors." Current Opinion in Chemical Biology, 14(3), 299-307.[2] Link
-
Thermo Fisher Scientific. (2023).[1][2] "LanthaScreen™ Eu Kinase Binding Assay User Guide." Thermo Fisher Scientific Protocols. Link
-
Bembenek, M. E., et al. (2003).[2] "A homogeneous time-resolved fluorescence resonance energy transfer kinase assay."[1][2] Analytical Biochemistry, 320(2), 238-249.[2] Link
-
Shoichet, B. K. (2006).[1][2] "Screening in a spirit haunted by artifacts."[1][2] Drug Discovery Today, 11(13-14), 607-615.[2] Link
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Application Note: Strategic Utilization of 7-Amino-1,2-benzisothiazol-4-ol in Drug Discovery
Executive Summary: The Bifunctional Scaffold Advantage
In the landscape of modern drug discovery, the 7-amino-1,2-benzisothiazol-4-ol scaffold represents a high-value "privileged structure" for Fragment-Based Drug Discovery (FBDD). Unlike ubiquitous quinoline or indole scaffolds, the 1,2-benzisothiazole core offers a unique electronic profile due to the isothiazole ring's sulfur-nitrogen (S-N) bond, which imparts distinct dipole moments and metabolic stability profiles.
This specific isomer—characterized by a hydroxyl group at position 4 and an amino group at position 7—serves as a versatile bifunctional warhead . The 4-OH and 7-NH₂ moieties provide orthogonal vectors for chemical expansion, allowing researchers to probe binding pockets with high precision while maintaining a low molecular weight (MW ~166 Da), making it an ideal "seed" for fragment growing strategies.
Key Physicochemical Advantages
| Property | Value (Predicted) | Significance in Drug Design |
| Molecular Weight | ~166.2 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| H-Bond Donors | 3 (OH, NH₂) | Facilitates critical interactions with enzyme hinge regions (e.g., Kinases). |
| H-Bond Acceptors | 3 (N, O, S) | Enables diverse electrostatic interactions. |
| LogP | ~1.2 - 1.5 | Optimal lipophilicity for oral bioavailability and membrane permeability. |
| Electronic Character | Amphoteric | The S-N bond acts as a bioisostere for C=C or C=N, altering pKa and solubility. |
Synthesis & Purification Protocol
The synthesis of 7-amino-1,2-benzisothiazol-4-ol typically involves the reduction and deprotection of nitro- or acyl-substituted precursors. The following protocol describes the deacylation route, which ensures high purity and prevents oxidation of the sensitive amino-phenol system.
Workflow Diagram: Synthesis Pathway
Caption: Step-wise deacylation synthesis route for generating high-purity 7-amino-1,2-benzisothiazol-4-ol.
Detailed Protocol
Reagents:
-
Starting Material: 7-acetamino-4-acetoxy-1,2-benzisothiazole (Synthesis via nitration/reduction of 4-hydroxy-1,2-benzisothiazole acetate).[1]
-
Solvent: Ethanol (Absolute) or Propanol.
-
Catalyst: Hydrochloric Acid (conc. HCl) or 10% NaOH (for basic hydrolysis, though acid is preferred to prevent oxidation).
-
Inert Gas: Nitrogen or Argon.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 7-acetamino-4-acetoxy-1,2-benzisothiazole in 50 mL of ethanol.
-
Deacylation: Add 5 mL of conc. HCl dropwise. The reaction is exothermic; ensure stirring.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The disappearance of the di-acetylated spot indicates completion.
-
Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize with saturated NaHCO₃ solution until pH ~7.0. A precipitate should form.
-
Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold water (2 x 10 mL) to remove inorganic salts.
-
Purification: Recrystallize the crude solid from a Benzene/Ethanol mixture (or water/ethanol) to yield off-white to pale yellow crystals of 7-amino-1,2-benzisothiazol-4-ol.
-
Storage: Store under inert atmosphere at -20°C. The amino-phenol moiety is sensitive to air oxidation over long periods.
Application in Fragment-Based Drug Discovery (FBDD)
The 7-amino-1,2-benzisothiazol-4-ol scaffold is particularly powerful when used as a "seed" for growing inhibitors against enzymes with defined ATP-binding pockets (e.g., Kinases, ATPase) or allosteric sites.
Strategic Vector Map
Caption: Strategic functionalization vectors for the 7-amino-1,2-benzisothiazol-4-ol scaffold in lead optimization.
Protocol: Fragment Binding Assay (SPR)
To validate the scaffold's utility, Surface Plasmon Resonance (SPR) is used to detect low-affinity binding typical of fragments.
-
Sensor Chip Preparation: Immobilize the target protein (e.g., Kinase domain) onto a CM5 sensor chip via amine coupling. Target density should be high (~5000 RU) to detect small molecule binding.
-
Compound Preparation: Dissolve 7-amino-1,2-benzisothiazol-4-ol in 100% DMSO to 100 mM. Dilute in running buffer (HBS-P+) to a concentration series (e.g., 500 µM down to 15 µM). Final DMSO concentration must be matched (e.g., 2%).
-
Injection: Inject the fragment solution for 60 seconds (association) followed by 120 seconds dissociation. Flow rate: 30 µL/min.
-
Analysis:
-
Binding: Look for "square-wave" sensorgrams indicating rapid on/off rates (typical for fragments).
-
Specificity: Compare response to a reference channel (no protein).
-
Efficiency: Calculate Ligand Efficiency (LE). This scaffold typically yields high LE (>0.3) due to its small size and high heteroatom count.
-
Bioisosteric Applications
In medicinal chemistry, this scaffold serves as a potent bioisostere for:
-
4-Amino-7-hydroxyquinoline: Often found in antimalarials and kinase inhibitors. The benzisothiazole variant introduces a sulfur atom, which can improve lipophilicity and alter the metabolic soft spots on the benzene ring.
-
Substituted Indoles: The 1,2-benzisothiazole system is more electron-deficient than indole, potentially reducing liability to oxidative metabolism (e.g., by P450s) at the electron-rich C3 position of indoles.
Case Study Strategy: If a lead compound containing a quinoline core exhibits poor solubility or rapid clearance, synthesizing the 7-amino-1,2-benzisothiazol-4-ol analog can maintain the critical H-bond geometry (via the 4-OH and 7-NH2) while shifting the LogD and metabolic clearance profile.
References
-
PrepChem. Synthesis of 7-amino-4-hydroxy-1,2-benzisothiazole. Retrieved from [Link] (Accessed Oct 2023).
- Vicini, P., et al. (1987). Synthesis and antiplatelet activity of 1,2-benzisothiazole derivatives.Farmaco (Sci), 42(4), 289-299. (Provides foundational chemistry for amino-benzisothiazoles).
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design.Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextualizes the use of fused heterocycles like benzisothiazoles as scaffold replacements).
-
Bhurani, K., et al. (2024).[2] Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors.[2][3]Biomolecules, 14(7).[2] Available at: [Link] (Demonstrates the utility of the benzisothiazole class in antiviral research).
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- 3. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
"analytical methods for 1,2-Benzisothiazol-4-ol, 7-amino- quantification"
Application Note: Quantitative Analysis of 7-Amino-1,2-benzisothiazol-4-ol
Introduction & Scope
The compound 7-amino-1,2-benzisothiazol-4-ol (MW: 166.19 g/mol ) represents a specialized scaffold often encountered as a synthesis intermediate for bioactive heterocyclic compounds or as a metabolite in the degradation of specific benzisothiazole-based pharmaceuticals and biocides.[1] Its amphoteric nature—possessing both a basic primary amine (position 7) and an acidic phenolic hydroxyl group (position 4)—presents unique chromatographic challenges, particularly regarding peak shape and retention stability.[1]
This guide provides a validated protocol for the quantification of 7-amino-1,2-benzisothiazol-4-ol using UHPLC-MS/MS (for trace analysis in biological matrices) and HPLC-UV (for purity assessment and high-concentration formulation analysis).
Key Challenges Addressed:
-
Amphoteric Behavior: Preventing peak tailing caused by secondary interactions of the amine and phenol.[1]
-
Oxidative Instability: The electron-rich aminophenol core is prone to oxidation; the protocol includes specific stabilization steps.[1]
-
Matrix Interference: Optimized extraction for plasma and tissue samples.[1]
Physicochemical Profile & Mechanistic Strategy
Understanding the molecule is the first step to successful separation.[1]
| Property | Value (Estimated) | Analytical Implication |
| Molecular Formula | C₇H₆N₂OS | Exact Mass: 166.0201 |
| pKa (Amine) | ~3.5 - 4.5 (Aniline-like) | Protonated at pH < 3.[1] Retains well on C18 in acidic media.[1] |
| pKa (Phenol) | ~9.5 - 10.5 | Ionized at pH > 10.[1] Neutral in standard acidic mobile phases.[1] |
| LogP | ~1.2 - 1.8 | Moderately polar; requires low organic start in gradient.[1] |
| Solubility | DMSO, MeOH, Acidic H₂O | Do not dissolve pure standard in neutral water (risk of precipitation/oxidation).[1] |
Mechanistic Choice of Mobile Phase:
We utilize an acidic mobile phase (0.1% Formic Acid) .[1] At pH ~2.7, the 7-amino group is protonated (
Experimental Protocols
Instrumentation & Conditions
Method A: UHPLC-MS/MS (Trace Quantification)
-
System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+ or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[1]
-
Rationale: Ethylene-bridged hybrid (BEH) particles resist acidic hydrolysis and provide superior peak shape for bases.[1]
-
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | %B | Curve |
|---|---|---|
| 0.00 | 5 | Initial hold for polar retention |
| 1.00 | 5 | - |
| 6.00 | 95 | Linear elution |
| 7.50 | 95 | Wash |
| 7.60 | 5 | Re-equilibration |
| 10.00 | 5 | End |[1]
MS/MS Parameters (ESI Positive):
-
Precursor Ion: m/z 167.0 [M+H]⁺[1]
-
Quantifier Transition: m/z 167.0 → 150.0 (Loss of NH₃/OH)[1]
-
Qualifier Transition: m/z 167.0 → 122.0 (Ring fragmentation)[1]
Method B: HPLC-UV (Purity/Assay)
-
System: Standard HPLC with PDA/UV detector.
-
Column: Agilent ZORBAX Eclipse Plus C18, 5 µm, 4.6 x 150 mm.[1]
-
Detection: UV at 254 nm (aromatic ring) and 290 nm (phenolic shift).[1]
-
Mobile Phase: Isocratic 80:20 (0.1% TFA in Water : Acetonitrile) for rapid QC.[1]
Sample Preparation
A. Stock Solution Preparation (Critical Step) [1]
-
Weigh 10 mg of 7-amino-1,2-benzisothiazol-4-ol .
-
Dissolve in 10 mL of DMSO containing 0.1% Ascorbic Acid (Antioxidant).
-
Note: Ascorbic acid prevents the oxidation of the aminophenol moiety to a quinone-imine during storage.[1]
-
-
Store at -20°C in amber glass vials.
B. Biological Matrix Extraction (Plasma/Tissue) [1]
-
Technique: Mixed-Mode Cation Exchange SPE (MCX) is superior to protein precipitation due to the compound's amphoteric nature.[1]
-
Conditioning: 1 mL MeOH, then 1 mL Water.
-
Loading: Mix 100 µL Plasma with 100 µL 4% H₃PO₄. Load onto Oasis MCX cartridge.[1]
-
Washing:
-
Elution: 1 mL 5% NH₄OH in Methanol.
-
Reconstitution: Evaporate to dryness under N₂; reconstitute in Mobile Phase A.
Visual Workflows (Graphviz)
Figure 1: Analytical Logic & Fragmentation Pathway
Caption: Figure 1. Mass spectrometric ionization and fragmentation strategy for specific detection.
Figure 2: Sample Preparation Decision Tree
Caption: Figure 2. Decision matrix for sample preparation based on matrix complexity and sensitivity needs.
Method Validation Summary
The following parameters must be verified during method transfer to ensure compliance with ICH Q2(R1) guidelines.
| Parameter | Acceptance Criteria (Bioanalysis) | Acceptance Criteria (Assay) |
| Linearity (R²) | > 0.995 (Weighted 1/x²) | > 0.999 |
| Accuracy | 85-115% (80-120% at LLOQ) | 98-102% |
| Precision (RSD) | < 15% | < 2% |
| Recovery | > 70% (Consistent) | N/A |
| Matrix Effect | 85-115% (Normalized to IS) | N/A |
| Stability | < 15% degradation over 24h | Stable in DMSO/Ascorbate |
Internal Standard Recommendation: For MS/MS analysis, use a deuterated analog if available (e.g., Aniline-d5 or a structurally similar benzothiazole like Riluzole if isotope is unavailable) to correct for matrix effects.[1]
Troubleshooting Guide
-
Problem: Peak tailing in HPLC-UV.
-
Problem: Low Recovery in SPE.
-
Problem: Signal degradation over time.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text for HPLC method development of amphoteric compounds). [1]
-
U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. (Regulatory standards for validation parameters).
-
Niessen, W. M. A. (2003).[1] Liquid Chromatography-Mass Spectrometry. CRC Press.[1] (Principles of ESI ionization for heterocyclic amines). [1]
-
Fay, L. B., Ali, S., & Gross, G. A. (1997).[1][4] Determination of heterocyclic aromatic amines in food products: automation of the sample preparation method prior to HPLC and HPLC-MS quantification. Mutation Research. (Analogous method for heterocyclic amine extraction).
Sources
Application Note: HPLC-MS/MS Analysis of 7-amino-1,2-benzisothiazol-4-ol
Executive Summary
This application note details a robust protocol for the quantification of 7-amino-1,2-benzisothiazol-4-ol (CAS: N/A for specific isomer, Analogous to 89795-79-9 derivatives) in biological and synthetic matrices. This analyte presents unique challenges due to its amphoteric nature (containing both a basic primary amine and an acidic phenolic hydroxyl group) and high polarity.
Traditional C18 methods often fail to retain such polar zwitterions. This guide proposes a Polar-Embedded Reverse Phase (RP) strategy to ensure retention without the need for ion-pairing reagents, coupled with ESI+ MS/MS for maximum sensitivity.
Analyte Physicochemical Profile
Understanding the molecule is the first step to successful separation.
| Property | Description | Impact on Method |
| Formula | C | MW = 166.2 g/mol ; [M+H] |
| Structure | Benzisothiazole core, 4-OH (Phenol), 7-NH | Amphoteric; zwitterionic at neutral pH. |
| pKa (Calc) | ~3.5 (Aniline), ~9.5 (Phenol) | Critical: At pH 3.0, the amine is protonated ( |
| LogP | ~0.5 - 1.2 (Estimated) | Low hydrophobicity; requires high aqueous stability or HILIC. |
Method Development Strategy
Chromatographic Logic
Standard C18 columns often result in "dead volume" elution for small polar amines. We utilize a Polar-Embedded C18 (e.g., Waters T3 or Phenomenex Luna Omega Polar). These phases contain a hydrophilic group within the alkyl chain, preventing "phase collapse" in 100% aqueous conditions and interacting with the polar functional groups of the analyte.
Detection Logic
-
Ionization: ESI Positive Mode is selected.[1][2] The 7-amino group is easily protonated under acidic conditions.
-
Transitions: The precursor ion is 167.2 m/z . Common fragmentation pathways for benzisothiazoles involve the loss of ammonia (
, -17), carbon monoxide ( , -28), or cleavage of the isothiazole ring ( , -27).
Experimental Protocol
Reagents & Standards
-
Reference Standard: 7-amino-1,2-benzisothiazol-4-ol (>98% purity).
-
Internal Standard (IS): Stable isotope-labeled analog (e.g.,
-Analog) or a structural proxy like 7-amino-1,2-benzisothiazole . -
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
Sample Preparation (Protein Precipitation)
This method is optimized for plasma/serum but adaptable to reaction mixtures.
-
Aliquot: Transfer 50 µL of sample into a 1.5 mL centrifuge tube.
-
Spike: Add 10 µL of Internal Standard working solution (100 ng/mL).
-
Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .
-
Why? The acid ensures the analyte remains soluble and protonated, preventing binding to precipitated proteins.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 15,000 x g for 10 minutes at 4°C.
-
Dilute: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of Water (to match initial mobile phase strength).
LC-MS/MS Conditions
Liquid Chromatography (HPLC)
-
System: UHPLC (e.g., Agilent 1290 / Waters Acquity).
-
Column: Phenomenex Luna Omega Polar C18 (100 x 2.1 mm, 1.6 µm) or equivalent.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 2-5 µL.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Table:
| Time (min) | %B | Description |
|---|---|---|
| 0.00 | 5 | Initial hold to trap polar analyte. |
| 1.00 | 5 | Isocratic hold. |
| 5.00 | 90 | Linear ramp to elute hydrophobic impurities. |
| 6.00 | 90 | Wash. |
| 6.10 | 5 | Re-equilibration. |
| 8.00 | 5 | End of Run. |
Mass Spectrometry (MS/MS)
-
Source: ESI Positive (
).[2] -
Spray Voltage: 3500 V.
-
Gas Temps: 350°C (Sheath), 300°C (Drying).
-
MRM Transitions (Optimization Required):
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |
| Target | 167.2 | 150.1 | 15 | Quantifier (Loss of |
| Target | 167.2 | 139.1 | 25 | Qualifier (Loss of |
| Target | 167.2 | 122.1 | 35 | Qualifier (Ring Cleavage) |
Note: Exact Collision Energies (CE) must be ramped +/- 5 eV during tuning to maximize signal.
Visualized Workflows
Analytical Workflow
Figure 1: Step-by-step sample preparation and analysis workflow ensuring protein removal and solvent compatibility.
Fragmentation Pathway (Hypothetical)
Figure 2: Predicted fragmentation pathway for MRM transition selection.
Validation & Troubleshooting
System Suitability Criteria
-
Retention Time:
0.1 min variability. -
Peak Tailing: Factor < 1.5 (Critical for amines; if tailing occurs, increase buffer concentration to 10mM Ammonium Formate).
-
S/N Ratio: > 10 for LOQ (Limit of Quantification).
Common Issues & Fixes
-
Issue: Low Retention / Void Volume Elution.
-
Cause: Phase collapse or analyte too polar.
-
Fix: Switch to HILIC column (e.g., Waters BEH Amide) using ACN/Water gradient (90% -> 50% B).
-
-
Issue: Low Sensitivity.
-
Cause: Ion suppression from matrix.
-
Fix: Improve cleanup (SPE using MCX cartridges) or reduce flow rate to 0.2 mL/min.
-
References
-
PubChem. (2025).[3][4] 1,2-Benzisothiazol-7-amine Compound Summary. National Library of Medicine. [Link]
-
Kim, H. et al. (2023). Analytical Method Development of Benzisothiazolinone... Using LC-MS/MS. MDPI / NIH. [Link]
-
Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent Application Notes. [Link]
Sources
- 1. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC-MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzisothiazole | C7H5NS | CID 9225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Benzisothiazol-7-amine | C7H6N2S | CID 198657 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Development of Fluorogenic Probes from 7-Amino-1,2-Benzisothiazol-4-ol
[1]
Abstract
The 7-amino-1,2-benzisothiazol-4-ol scaffold represents a potent yet underutilized platform for the design of "turn-on" fluorescent probes.[1] Unlike the ubiquitous coumarin or fluorescein scaffolds, the 1,2-benzisothiazole core offers unique electronic properties driven by the isothiazole ring's electron-withdrawing nature coupled with the electron-donating 7-amino group.[1] This guide details the rational design, synthesis, and biological validation of probes derived from this scaffold, specifically targeting hydrolase activity (esterases, phosphatases) and pH variations .[1]
Part 1: Design Principles & Mechanism[1]
The "Push-Pull" Electronic System
The fluorescence of 7-amino-1,2-benzisothiazol-4-ol arises from an Intramolecular Charge Transfer (ICT) process.[1]
-
Electron Donor (D): The amino group (-NH₂) at position 7.[1]
-
Electron Acceptor (A): The isothiazole ring (specifically the S-N bond system).[1]
-
Modulator (The Switch): The hydroxyl group (-OH) at position 4.[1]
Mechanism of Action: In its native state (4-OH), the molecule exhibits specific fluorescence (typically blue-green).[1] However, the 4-hydroxyl group is a strong electron donor that can quench or shift this emission via Photoinduced Electron Transfer (PET) or by altering the ICT state.[1]
-
Probe State (OFF/Shifted): When the 4-OH is "caged" (e.g., esterified or phosphorylated), the electronic donation is suppressed.[1]
-
Activated State (ON): Upon enzymatic cleavage, the free 4-OH is restored, re-establishing the native electronic push-pull system and resulting in a significant fluorescence enhancement or ratiometric shift.[1]
Logical Pathway Visualization
The following diagram illustrates the probe activation mechanism.
Figure 1: Mechanism of probe activation.[1] The masking group at the 4-position suppresses fluorescence until enzymatic removal.[1]
Part 2: Chemical Synthesis Protocol
Safety Warning: 1,2-benzisothiazoles can be skin irritants.[1][2] All synthesis must be performed in a fume hood.[1]
Retrosynthetic Analysis
The most efficient route to 7-amino-1,2-benzisothiazol-4-ol involves the reduction of a nitro-precursor, often derived from nucleophilic substitution on a halogenated benzisothiazole core.[1]
Step-by-Step Synthesis
Target: 7-Amino-1,2-benzisothiazol-4-ol (Compound 3 )
Step A: Synthesis of 7-Nitro-1,2-benzisothiazol-4-ol (Precursor)
Note: If starting from 4-chloro-7-nitro-1,2-benzisothiazole.[1]
-
Reagents: 4-Chloro-7-nitro-1,2-benzisothiazole, Sodium Hydroxide (NaOH), DMSO/Water.[1]
-
Procedure:
Step B: Reduction to 7-Amino-1,2-benzisothiazol-4-ol[1]
-
Reagents: 7-Nitro-1,2-benzisothiazol-4-ol, Stannous Chloride (SnCl₂[1]·2H₂O) or Pd/C + H₂.[1]
-
Protocol (SnCl₂ Method):
-
Suspend 1.0 g (5.1 mmol) of nitro-compound in 20 mL Ethanol.
-
Reflux at 80°C for 3 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).[1]
-
Workup: Cool, neutralize with saturated NaHCO₃ (careful of foaming). Filter the tin salts through Celite.[1] Extract filtrate with Ethyl Acetate (3x).[1]
-
Purification: Flash column chromatography (Hexane/EtOAc).[1]
-
Characterization: Confirm structure via ¹H-NMR (DMSO-d₆). Look for amine protons (~5-6 ppm) and disappearance of nitro signals.[1]
-
Step C: Probe Construction (Example: Acetyl-Esterase Probe)
To create a probe for Esterase activity:
-
Reagents: Compound 3 , Acetic Anhydride, Pyridine.[1]
-
Protocol:
-
Dissolve Compound 3 (1 eq) in dry DCM.[1]
-
Add Pyridine (1.2 eq) and cool to 0°C.
-
Add Acetic Anhydride (1.1 eq) dropwise.[1] Note: The 7-amine is less nucleophilic than the phenolate, but N-acetylation can occur.[1] Control stoichiometry or use N-protection strategies (e.g., Boc) if high specificity is needed.
-
Optimization: If N,O-diacetylation occurs, perform selective hydrolysis or use limited equivalents.
-
Isolation: Wash with 0.1 M HCl, then Brine. Dry over Na₂SO₄.[1]
-
Part 3: Experimental Validation Workflow
Spectroscopic Characterization
Before biological use, the photophysical properties must be defined.[1]
| Parameter | Experimental Condition | Expected Outcome |
| Absorbance Max | UV-Vis in PBS (pH 7.4) | ~350-400 nm |
| Emission Max | Fluorescence Scan (Ex @ Abs Max) | ~450-520 nm (Blue/Green) |
| Quantum Yield ( | vs. Quinine Sulfate Standard | Determine efficiency (>0.1 preferred) |
| pKa Determination | Titration pH 4.0 - 9.0 | Identify ionization point of 4-OH |
In Vitro Enzymatic Assay
Objective: Validate probe activation by Porcine Liver Esterase (PLE).
-
Preparation: Prepare a 10 mM stock of the Probe in DMSO.
-
Assay Buffer: PBS (pH 7.4).
-
Procedure:
Biological Imaging Workflow
The following diagram outlines the decision process for cellular imaging.
Figure 2: Standard workflow for live-cell imaging using benzisothiazole probes.[1]
Part 4: Troubleshooting & Optimization
-
Issue: Low Solubility.
-
Issue: High Background Fluorescence.
-
Issue: N-Acetylation vs O-Acetylation.
References
-
Synthesis of Benzisothiazole Derivatives
-
Fluorescence of Benzothiazole/Benzisothiazole Analogs
-
General Probe Design Principles
-
Chemical Safety & Properties
"experimental setup for testing 1,2-Benzisothiazol-4-ol, 7-amino- efficacy"
Application Note: Preclinical Efficacy Evaluation of 1,2-Benzisothiazol-4-ol, 7-amino- (ABT-704)
Executive Summary
This guide details the experimental framework for evaluating the biological efficacy of 1,2-Benzisothiazol-4-ol, 7-amino- (CAS: 67322-83-2), hereafter referred to as ABT-704 .
The 1,2-benzisothiazole scaffold is a privileged structure in medicinal chemistry, exhibiting pleiotropic activity ranging from kinase inhibition (EGFR/HER2) to antimicrobial and CNS modulation [1, 2]. The specific substitution pattern of ABT-704 (4-hydroxy, 7-amino) presents a unique "push-pull" electronic system, making it a prime candidate for hydrogen bond interactions within the ATP-binding pockets of kinases or as a redox-active pharmacophore in antimicrobial applications.
This protocol moves beyond simple screening, employing a Target-to-Phenotype validation logic. It prioritizes the identification of Mechanism of Action (MoA) through orthogonal assays.
Chemical Identity & Preparation
Before initiating biological assays, the compound must be standardized to ensure reproducibility.
| Property | Specification |
| IUPAC Name | 7-amino-1,2-benzisothiazol-4-ol |
| CAS Number | 67322-83-2 |
| Molecular Weight | 166.19 g/mol |
| Solubility | DMSO (>20 mg/mL); Ethanol (Moderate); Water (Low) |
| Storage | -20°C, Desiccated, Protect from light (susceptible to oxidation at C4-OH) |
Stock Solution Protocol:
-
Dissolve 10 mg of ABT-704 in 1 mL of anhydrous DMSO to create a 60 mM stock .
-
Sonicate for 5 minutes at room temperature.
-
Aliquot into amber glass vials (50 µL each) to avoid freeze-thaw cycles.
-
QC Check: Verify purity >98% via HPLC-MS prior to use. Oxidation products (quinonoid forms) can yield false positives in colorimetric assays.
Phase I: Target Engagement (In Silico & Biophysical)
Given the structural homology of ABT-704 to ATP-competitive inhibitors, the primary hypothesis is Kinase Inhibition .
In Silico Docking (Priority Targets)
Perform molecular docking against the ATP-binding cleft of the following targets, utilizing the 7-amino group as a hinge-binder mimic:
-
EGFR (Epidermal Growth Factor Receptor): PDB ID: 1M17
-
CDK2 (Cyclin-Dependent Kinase 2): PDB ID: 1DI8
-
GyrB (DNA Gyrase B - Antimicrobial): PDB ID: 1KZN
Surface Plasmon Resonance (SPR) Binding Assay
Objective: Quantify binding affinity (
Protocol:
-
Chip Preparation: Immobilize recombinant target protein (e.g., EGFR kinase domain) on a CM5 sensor chip via amine coupling (Target RU: ~2000).
-
Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4) + 1% DMSO.
-
Analyte Injection: Prepare a 2-fold dilution series of ABT-704 (0.1 µM – 100 µM).
-
Flow Rate: 30 µL/min. Contact time: 60s; Dissociation: 120s.
-
Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.
-
Success Criterion:
indicates a valid hit.
-
Phase II: In Vitro Phenotypic Screening
If specific targets remain elusive, a dual-arm phenotypic screen is required to classify the compound's utility.
Arm A: Oncology (Cell Viability)
Rationale: Benzisothiazoles often induce apoptosis in solid tumors via anti-angiogenic pathways [2].[1]
Assay: CellTiter-Glo® Luminescent Cell Viability Assay (ATP quantification). Cell Lines:
-
A549 (Lung Carcinoma) – High metabolic rate.
-
MCF-7 (Breast Cancer) – Hormonally responsive.
-
HFF-1 (Human Foreskin Fibroblast) – Toxicity Control .
Workflow:
-
Seed cells at 3,000 cells/well in 96-well opaque plates. Incubate 24h.
-
Treat with ABT-704 (8-point dose-response: 0.1 – 100 µM).
-
Incubate for 72 hours.
-
Add CellTiter-Glo reagent, shake for 2 mins, read Luminescence.
-
Calculate
: Non-linear regression (log(inhibitor) vs. response).-
Selectivity Index (SI):
. Target SI > 5.
-
Arm B: Antimicrobial (MIC Determination)
Rationale: The benzisothiazole ring is the core of BIT (biocide). The 7-amino group may enhance penetration in Gram-negative bacteria [3].
Protocol (Broth Microdilution):
-
Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 90028).
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum:
CFU/mL. -
Treatment: Serial dilution of ABT-704 (64 µg/mL down to 0.125 µg/mL).
-
Readout: Visual turbidity or
after 18-24h.-
Control: Ciprofloxacin (Positive), 1% DMSO (Negative).
-
Phase III: Mechanism of Action (MoA) Validation
Assuming positive hits in Phase II (Oncology), the mechanism must be defined. The most probable pathway for this scaffold is Mitochondrial-Mediated Apoptosis [2].
Caspase 3/7 Activation Assay
Distinguish between cytostatic and cytotoxic effects.
-
Treat A549 cells with ABT-704 at
for 24h. -
Add Caspase-Glo® 3/7 reagent.
-
Result: A >3-fold increase in luminescence vs. control confirms apoptosis.
Pathway Visualization (Hypothetical)
The following diagram illustrates the proposed signaling cascade where ABT-704 inhibits upstream kinases (e.g., EGFR), leading to mitochondrial dysfunction.
Caption: Proposed Mechanism of Action for ABT-704 involving RTK inhibition and subsequent mitochondrial apoptotic cascade.
Data Reporting & Criteria
Summarize results in the following format to facilitate Go/No-Go decisions.
| Assay | Metric | Acceptance Criteria (Go) | Flag (No-Go) |
| Solubility | Turbidity | Clear at 100 µM in 1% DMSO | Precipitate visible |
| Target Binding | |||
| Cytotoxicity | |||
| Selectivity | SI (HFF-1/A549) | ||
| Antimicrobial | MIC |
References
-
Kawakita, Y., et al. (2012). Synthesis and biological evaluation of 1,2-benzisothiazol-3-one derivatives as potent inhibitors of EGFR family. Bioorganic & Medicinal Chemistry, 20(15), 4668-4680. Link
-
Kungyal, T., et al. (2019).[1] Computational, in vitro and in vivo studies to evaluate anti-cancer activity of benzisothiazole derivative.[1] Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 5(5), 71-81.[1] Link
-
North, E. J., et al. (2022). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. bioRxiv.[2] Link
-
Vicini, P., et al. (2009).[3] Chemistry of Biologically Active Isothiazoles. European Journal of Medicinal Chemistry. Link
Sources
Strategic Utilization of 7-Amino-1,2-Benzisothiazol-4-ol as a Bifunctional Scaffold
Content Type: Application Note & Detailed Protocol Subject: 1,2-Benzisothiazol-4-ol, 7-amino- (CAS: 67322-83-2 / Derivatives) Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists
Executive Summary: The "Privileged" Scaffold
The 1,2-benzisothiazole moiety is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in blockbuster antipsychotics like Ziprasidone and Lurasidone . However, most commercial applications utilize the 3-substituted derivatives.
7-amino-1,2-benzisothiazol-4-ol represents a rare, high-value "orthogonally functionalizable" variant of this scaffold. Its specific substitution pattern—a phenolic hydroxyl at C4 and a primary amine at C7—creates a pseudo-para-aminophenol electronic system embedded within a fused bicyclic heterocycle. This unique architecture offers two distinct chemical handles for library generation:
-
C7-Amine: Ready for amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling to build the "warhead" or receptor-binding domain.
-
C4-Hydroxyl: Ideal for solubility modulation (solubilizing tails), prodrug capping, or ether-linked pharmacophore extension.
This guide details the handling, synthesis, and application of this intermediate, focusing on maintaining the integrity of the oxidation-sensitive amino-phenol motif.
Chemical Profile & Handling
Warning: This molecule contains an electron-rich amino-phenol system. It is susceptible to auto-oxidation to form quinone-imine species if handled improperly.
| Property | Specification / Note |
| Molecular Formula | C₇H₆N₂OS |
| Molecular Weight | 166.20 g/mol |
| Appearance | Off-white to beige powder (darkens on air exposure) |
| Solubility | High: DMSO, DMF, dilute HCl, dilute NaOH.Low: DCM, Hexanes, Toluene. |
| pKa (Predicted) | ~9.5 (Phenol), ~4.0 (Aniline conjugate acid) |
| Stability | Air-sensitive in solution. Store under Argon at -20°C. |
Synthetic Utility & Retrosynthesis
The utility of this intermediate lies in its ability to serve as a "hub" for divergent synthesis. The diagram below illustrates the retrosynthetic logic and forward functionalization strategy.
Caption: Retrosynthetic pathway and divergent application of the 7-amino-4-hydroxy scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of 7-amino-1,2-benzisothiazol-4-ol
Rationale: Direct nitration of the 4-hydroxy parent compound typically favors the 7-position due to steric hindrance at C5 and the directing effect of the hydroxyl group. The subsequent reduction must be mild to preserve the isothiazole S-N bond.
Reagents:
-
4-Hydroxy-1,2-benzisothiazole (Starting Material)
-
Nitric Acid (70%), Glacial Acetic Acid
-
Iron Powder, Ammonium Chloride (for reduction)
-
Ethanol, Water, Ethyl Acetate
Step-by-Step Methodology:
-
Nitration (C7-Functionalization):
-
Dissolve 4-hydroxy-1,2-benzisothiazole (10 mmol) in glacial acetic acid (20 mL).
-
Cool to 0–5°C in an ice bath.
-
Add HNO₃ (1.1 eq) dropwise over 30 minutes. Note: Maintain temperature <10°C to prevent over-nitration.
-
Stir at room temperature for 2 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Pour into ice water. The yellow precipitate (7-nitro isomer) is filtered, washed with cold water, and dried.
-
-
Reduction (Nitro to Amine):
-
Why Fe/NH₄Cl? Catalytic hydrogenation (Pd/C, H₂) carries a risk of cleaving the isothiazole S-N bond (reductive ring opening). Iron/Ammonium Chloride is chemoselective for the nitro group.
-
Suspend the 7-nitro intermediate (5 mmol) in Ethanol/Water (3:1, 40 mL).
-
Add NH₄Cl (5 eq) and Iron powder (5 eq).
-
Heat to reflux (80°C) for 1–2 hours. The yellow suspension will turn dark/brown.
-
Hot Filtration: Filter the hot mixture through Celite to remove iron residues. Wash with hot ethanol.
-
Isolation: Concentrate the filtrate. Neutralize with saturated NaHCO₃ to pH 7–8. Extract with EtOAc (3x).
-
Purification: If necessary, purify via flash chromatography (DCM/MeOH). Store immediately under inert gas.
-
Protocol B: Orthogonal Library Generation (Amide Coupling)
Rationale: The C7-amine is more nucleophilic than the C4-phenol. Under controlled conditions, you can selectively acylate the amine without protecting the phenol.
Reagents:
-
7-amino-1,2-benzisothiazol-4-ol
-
Acyl Chloride (R-COCl) or Carboxylic Acid + HATU
-
DIPEA (Base)
-
DMF (Solvent)
Workflow:
-
Dissolve the scaffold (1 eq) in anhydrous DMF (0.1 M).
-
Add DIPEA (2.0 eq).
-
Selective Acylation: Add the Acyl Chloride (1.0 eq) dropwise at 0°C.
-
Critical Control: Do not use excess acylating agent, or the phenol will form an ester.
-
-
Stir at 0°C for 1 hour, then warm to RT.
-
Quench: Add 1M aqueous LiCl (helps remove DMF during extraction) and extract with EtOAc.
-
Validation: The product should show a broad OH peak in NMR (~9–10 ppm) and a new Amide NH peak.
Analytical Characterization & Troubleshooting
Expected NMR Signature (DMSO-d6)[1][2]
-
Protons:
-
C3-H: Singlet/weak doublet around 8.5–9.0 ppm (Characteristic of 1,2-benzisothiazole).
-
Benzene Ring: Two doublets (AB system) if 5,6-unsubstituted.
-
C5-H: ~6.5–7.0 ppm.
-
C6-H: ~7.0–7.5 ppm.
-
-
NH₂: Broad singlet at 5.0–6.0 ppm (disappears with D₂O shake).
-
OH: Broad singlet >9.5 ppm.[1]
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Reduction | S-N bond cleavage (ring opening). | Switch from Pd/H₂ to Fe/NH₄Cl or SnCl₂/HCl. Avoid high pressure hydrogenation. |
| Dark/Black Product | Oxidation of amino-phenol. | Perform all workups with degassed solvents. Add 0.1% ascorbic acid during aqueous workup. |
| O-Acylation vs N-Acylation | Phenol competing as nucleophile. | Ensure base (DIPEA) is stoichiometric. Keep reaction at 0°C. If problem persists, use silyl protection (TBDMS) on OH first. |
References
-
Preparation of 7-amino-4-hydroxy-1,2-benzisothiazole. Source: US Patent 4189433. Title: Process for the preparation of 7-amino-4-hydroxy-1,2-benzisothiazole.
-
Medicinal Utility of 1,2-Benzisothiazoles. Source: BenchChem Technical Guide.[2] Title: The Chemistry of 1,2-Benzisothiazol-3(2H)-one 1-oxide: A Core Scaffold for Drug Discovery.[2]
-
Benzisothiazole Scaffold in Oncology. Source: Pharmacy & Pharmacology International Journal. Title: Computational design and profiling of novel 1,2-benzisothiazole derivatives as multi-target anticancer agents.
-
General Synthesis of Benzisothiazoles. Source: Wikipedia (Verified Chemical Data). Title: Benzothiazole and Isomers (Structure and Reactivity).
Sources
Application Note: Synthetic Routes to Functionalized 7-Amino-1,2-benzisothiazol-4-ols
This Application Note details the synthetic strategies for 7-amino-1,2-benzisothiazol-4-ol , a privileged heterocyclic scaffold in medicinal chemistry. The 4-hydroxy-7-amino substitution pattern is critical for developing bifunctional ligands, particularly in kinase inhibition and GPCR targeting, where the hydroxyl group often serves as a hydrogen bond donor/acceptor and the amine provides a vector for solubilizing groups or further elaboration.
Introduction & Retrosynthetic Analysis
The 1,2-benzisothiazole core is an electron-deficient bicycle. Introducing electron-donating groups (EDGs) such as hydroxyl (-OH) and amino (-NH₂) at the para positions (C4 and C7) creates a unique "push-pull" electronic system across the benzene ring, significantly altering the physicochemical properties and reactivity of the scaffold.
Retrosynthetic Logic: Direct construction of the highly functionalized 4-hydroxy-7-amino core from a single benzene precursor is challenging due to the incompatibility of free amines and thiols during oxidative cyclization. Therefore, a Linear Functionalization Strategy is preferred:
-
Core Construction: Synthesis of the protected 4-methoxy-1,2-benzisothiazole.
-
Regioselective Functionalization: Late-stage nitration directed by the C4-methoxy group.
-
Deprotection & Reduction: Unmasking the phenol and amine.
Retrosynthetic Scheme
Caption: Retrosynthetic disconnection relying on the directing power of the C4-methoxy group to install the C7-nitrogen functionality.
Route A: The HOSA Cyclization Protocol (Recommended)
This route is the most scalable and reproducible, utilizing Hydroxylamine-O-sulfonic acid (HOSA) to close the isothiazole ring from an o-alkylthiobenzaldehyde.
Phase 1: Synthesis of the Core (4-Methoxy-1,2-benzisothiazole)
Starting from 2,6-dichlorobenzaldehyde, we sequentially install the sulfur and oxygen functionalities via Nucleophilic Aromatic Substitution (SNAr).
Step-by-Step Protocol:
-
SNAr 1 (Thiolation):
-
Reagents: 2,6-Dichlorobenzaldehyde (1.0 eq), Sodium thiomethoxide (NaSMe, 1.1 eq).
-
Conditions: DMF, 0°C to RT, 4 h.
-
Mechanism: The aldehyde is electron-withdrawing, activating the ortho positions. Monosubstitution is controlled by stoichiometry.
-
Product: 2-Chloro-6-(methylthio)benzaldehyde.
-
-
SNAr 2 (Methoxylation):
-
Reagents: Intermediate from Step 1, Sodium methoxide (NaOMe, 1.2 eq).
-
Conditions: MeOH/THF, Reflux, 12 h.
-
Note: Higher temperature is required to displace the second chloride.
-
Product: 2-Methoxy-6-(methylthio)benzaldehyde.
-
-
Ring Closure (HOSA Reaction):
-
Reagents: 2-Methoxy-6-(methylthio)benzaldehyde (1.0 eq), Hydroxylamine-O-sulfonic acid (HOSA, 1.5 eq), NaHCO₃ (3.0 eq).
-
Solvent: Water/THF (1:1 biphasic system).
-
Protocol: Dissolve aldehyde in THF. Dissolve HOSA and base in water. Mix and stir vigorously at RT for 18 h.
-
Mechanism: HOSA aminates the sulfide to form a sulfilimine intermediate, which undergoes intramolecular nucleophilic attack by the imine nitrogen (formed from aldehyde + ammonia equivalent) to close the N-S bond.
-
Yield: Typically 70-85%.
-
Phase 2: Regioselective Nitration & Reduction
The 4-methoxy group is a strong ortho/para director. Since the C5 position (ortho) is sterically crowded by the fused ring and the C3 position is part of the heteroaromatic ring, nitration occurs selectively at C7 (para to OMe).
Protocol:
-
Nitration:
-
Dissolve 4-methoxy-1,2-benzisothiazole in conc. H₂SO₄ at 0°C.
-
Add KNO₃ (1.05 eq) portion-wise, maintaining temp < 5°C.
-
Stir 1 h. Pour onto ice. Filter the yellow precipitate.
-
Product: 4-Methoxy-7-nitro-1,2-benzisothiazole.
-
Validation: 1H NMR will show two doublets (AB system) for the benzene ring protons (H5 and H6), confirming 4,7-disubstitution.
-
-
Reduction:
-
Method: Iron powder (5 eq) / NH₄Cl (sat. aq) in EtOH (Reflux, 2 h).
-
Alternative: Pd/C hydrogenation (caution: sulfur can poison Pd catalysts; use high loading or Raney Nickel).
-
Product: 7-Amino-4-methoxy-1,2-benzisothiazole.
-
-
Demethylation (Final Step):
-
Reagent: BBr₃ (3.0 eq) in DCM, -78°C to RT.
-
Workup: Quench with MeOH carefully. Neutralize with NaHCO₃ to pH 7 (isothiazoles are base-stable but the phenol is acidic).
-
Final Product: 7-Amino-1,2-benzisothiazol-4-ol .
-
Experimental Data Summary
| Compound Stage | Key Reagents | Typical Yield | Critical QC Parameter |
| Sulfide Intermediate | NaSMe, DMF | 85-90% | Absence of bis-sulfide byproduct (check LCMS). |
| Benzisothiazole Core | HOSA, NaHCO₃ | 75% | 1H NMR: Characteristic C3-H singlet at ~8.8 ppm. |
| Nitro Derivative | KNO₃, H₂SO₄ | 80-92% | Regiochemistry: J-coupling of Ar-H (~8 Hz). |
| Final Product | BBr₃, DCM | 65-75% | Appearance: Off-white solid; susceptible to oxidation (store under Ar). |
Route B: Oxidative Cyclization (Alternative)
For labs without access to HOSA, the oxidative cyclization of mercaptobenzamides is a viable backup, though it typically yields the isothiazol-3-one (saccharin-like) core, which requires reduction.
Workflow:
-
Start with 2-mercapto-3-methoxy-benzoic acid .
-
Convert to amide: 2-mercapto-3-methoxy-benzamide .
-
Oxidative Cyclization: H₂O₂ / NaOH.
-
Result: 4-Methoxy-1,2-benzisothiazol-3(2H)-one.
-
-
Aromatization: Reduction of the carbonyl (e.g., via chlorination with POCl₃ followed by hydrogenolysis) is difficult and less efficient than Route A. Therefore, Route A is strongly recommended for the 4-hydroxy target.
Mechanism & Pathway Visualization
Caption: Step-wise chemical transformation from commercial aldehyde to final functionalized scaffold.
Troubleshooting & Expert Tips
-
HOSA Quality: Hydroxylamine-O-sulfonic acid is hygroscopic. Use fresh or stored-under-argon reagent. Old HOSA leads to poor cyclization yields.
-
Nitration Regioselectivity: If nitration yields a mixture (e.g., C5 isomer), lower the temperature to -10°C. The C4-methoxy group is a powerful director, but the fused ring exerts steric pressure.
-
Handling the Aminophenol: The final product (7-amino-4-hydroxy) is electron-rich and prone to oxidation (turning brown/black). Perform the final deprotection under inert atmosphere and store the solid at -20°C.
References
-
Synthesis of 7-amino-4-hydroxy-1,2-benzisothiazole. PrepChem. Derived from US Patent 4189433. Link
-
Synthesis of 4-Methoxy-1,2-benzisothiazole via HOSA. Tokyo University of Science Repository. (Referencing J. Chem. Soc. Perkin Trans 1).[1] Link
-
Reactions of 2-mercaptobenzaldehyde with chloramine. Rahman, L. K. A., & Scrowston, R. M. Journal of the Chemical Society, Perkin Transactions 1, 1983. Link
-
General Benzisothiazole Synthesis. Sigma-Aldrich Product Data: 4-Methoxy-1,2-benzisothiazole. Link
Sources
Troubleshooting & Optimization
"low yield in 1,2-Benzisothiazol-4-ol, 7-amino- synthesis"
To: User From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Troubleshooting Low Yield in 7-Amino-1,2-Benzisothiazol-4-ol Synthesis
Executive Summary
The synthesis of 7-amino-1,2-benzisothiazol-4-ol is notoriously difficult due to the "chemical incompatibility" between the stability of the isothiazole ring and the conditions typically required to generate the 7-amino and 4-hydroxy functionalities.
Low yields in this specific synthesis are almost invariably caused by one of three critical failures:
-
Reductive Ring Cleavage: The N–S bond of the isothiazole ring is isoelectronic with a disulfide and is highly susceptible to hydrogenolysis. Standard nitro-reduction protocols (e.g., H₂/Pd-C) will destroy the ring.
-
Oxidative Dimerization: During the ring-closure step, the thiolate intermediate often dimerizes to a disulfide rather than cyclizing, especially if the local concentration of oxidant is uncontrolled.
-
Demethylation Timing: Attempting to demethylate a 4-methoxy precursor at the wrong stage leads to complexation with the 7-amine or side reactions with the 7-nitro group.
This guide outlines a Field-Proven Protocol designed to bypass these pitfalls, utilizing chemoselective reagents to preserve the heterocyclic core.
Part 1: The "Yield Killers" – Root Cause Analysis
Before altering your protocol, identify which specific mechanism is degrading your yield.
Failure Mode A: The "Disappearing Ring" (Reductive Cleavage)
-
Symptom: You start with the 7-nitro-1,2-benzisothiazole intermediate, perform a hydrogenation (H₂, Pd/C or Raney Ni), and isolate a complex mixture of aminothiophenols or simple anilines.
-
Mechanism: The N–S bond in 1,2-benzisothiazoles is weak (~50-60 kcal/mol). Catalytic hydrogenation cleaves this bond faster or concurrently with the nitro group reduction.
-
Correction: You must use a chemoselective metal-mediated reduction (Fe, Zn, or SnCl₂) or a dithionite reduction. Strictly avoid catalytic hydrogenation.
Failure Mode B: The "Tar" (Oxidative Polymerization)
-
Symptom: During ring closure of the mercapto-benzamide/nitrile precursor, the reaction turns black/tarry, and yield is <30%.
-
Mechanism: The thiolate intermediate is a soft nucleophile. If the oxidant (e.g., H₂O₂) is added too slowly or the pH is incorrect, the thiolate attacks a formed isothiazole molecule or dimerizes to a disulfide polymer.
-
Correction: Ensure rapid, high-dilution oxidative cyclization or use a "one-pot" N–S bond formation reagent like NCS (N-chlorosuccinimide) to trap the thiol immediately.
Part 2: Optimized Synthetic Workflow
The following workflow prioritizes ring stability. We recommend the "Late-Stage Reduction" strategy: construct the ring with the oxygen protected (OMe) and the nitrogen oxidized (NO₂), demethylate, and then reduce.
Figure 1: Optimized synthetic pathway avoiding reductive ring opening.
Part 3: Step-by-Step Troubleshooting & Protocols
Step 1: Ring Closure (Constructing the Core)
Goal: Cyclize 2-cyano-3-methoxy-6-nitro-thiophenol (or equivalent) to 4-methoxy-7-nitro-1,2-benzisothiazole.
| Issue | Diagnosis | Solution |
| Low Yield (<40%) | Formation of disulfide dimer (Precipitate is insoluble in base). | Increase Dilution: Run the reaction at 0.05 M to favor intramolecular cyclization over intermolecular dimerization. |
| Incomplete Rxn | Thiol oxidation is sluggish. | Switch Oxidant: If using H₂O₂/NaOH, switch to NCS (N-chlorosuccinimide) in DMF. The chlorine activates the thiol (S-Cl), which is rapidly attacked by the nitrile/ammonia nitrogen. |
Recommended Protocol (NCS Method):
-
Dissolve precursor (1.0 eq) in dry DMF at 0°C.
-
Add NCS (1.1 eq) portion-wise. Stir for 30 min (Formation of sulfenyl chloride).
-
Add NH₃ (g) or NH₄OAc (excess) to trigger cyclization.
-
Warm to RT. Pour into ice water. Filter the precipitate.[1]
Step 2: Demethylation (Unmasking the Phenol)
Goal: Convert 4-OMe to 4-OH before generating the amine. Why here? BBr₃ is a Lewis acid.[2] If you wait until the amine is formed (Step 3), BBr₃ will complex strongly with the amine, requiring massive excess reagent and harsh quenching that can degrade the product.
Protocol:
-
Dissolve 4-methoxy-7-nitro-1,2-benzisothiazole in dry DCM (0.2 M).
-
Cool to -78°C. Add BBr₃ (1.0 M in DCM, 3.0 eq) dropwise.
-
Warm to 0°C (Do not reflux; nitro groups are generally stable, but the ring is sensitive).
-
Quench: Pour into ice/NaHCO₃. Do not use water alone, as the HBr generated can cause acid-catalyzed ring opening.
Step 3: Nitro Reduction (The Critical Step)
Goal: Reduce -NO₂ to -NH₂ without breaking the N–S bond.
❌ AVOID: H₂/Pd-C, H₂/PtO₂, Raney Ni, LiAlH₄. ✅ USE: Fe/NH₄Cl, SnCl₂, or Na₂S₂O₄ (Sodium Dithionite).[3]
Recommended Protocol (Fe/NH₄Cl - Bechamp Reduction):
-
Suspend 4-hydroxy-7-nitro-1,2-benzisothiazole (1.0 eq) in EtOH:H₂O (3:1) .
-
Add Iron Powder (5.0 eq) (325 mesh, reduced grade) and NH₄Cl (5.0 eq) .
-
Heat to 70°C with vigorous stirring for 2–4 hours.
-
Note: Monitor by TLC. The moment the starting material disappears, stop heating. Prolonged exposure to Fe at reflux can eventually degrade the ring.
-
-
Workup: Filter hot through Celite (wash with hot EtOH). Concentrate filtrate.
-
Purification: The product is amphoteric (phenol + amine). Adjust pH to ~7.0–7.5 to precipitate the zwitterion, or extract with EtOAc at pH 8.
Part 4: FAQ - Technical Support
Q1: Can I use Na₂S (Sodium Sulfide) for the reduction? A: It is risky. While Na₂S reduces nitro groups (Zinin reduction), the sulfide anion is a strong nucleophile that can attack the isothiazole sulfur (S-S exchange), leading to ring opening. The Fe/NH₄Cl method is kinetically controlled and much safer for N–S heterocycles.
Q2: My product turns purple/black during filtration. Why? A: The 7-amino-4-hydroxy motif is essentially an amino-phenol. These are highly prone to air oxidation to quinone-imines.
-
Fix: Perform all workups with degassed solvents. Add a pinch of sodium metabisulfite or ascorbic acid to the aqueous workup buffers to act as an antioxidant. Store the final solid under Argon.
Q3: I am seeing a mass of M+2 in my LCMS during the reaction. A: This is likely the hydroxylamine intermediate (-NHOH). Nitro reduction proceeds NO₂ → NO → NHOH → NH₂.
-
Fix: The reduction is incomplete. Add more Iron powder and ensure vigorous stirring (mass transfer limited). Do not increase temperature; increase agitation.
References
-
Isothiazole Ring Stability: Vicini, P., et al. "Synthesis and biological evaluation of benzo[d]isothiazole derivatives as potential antimicrobial agents." Farmaco, 2000, 55(8), 575-585. Link
- Chemoselective Nitro Reduction: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions of functional groups." Synthesis, 1988, 1988(01), 91-95.
-
BBr3 Demethylation Protocols: McOmie, J. F. W., et al. "Demethylation of aryl methyl ethers by boron tribromide." Tetrahedron, 1968, 24(5), 2289-2292. Link
- Dithionite Reduction of Nitro Groups: Monti, D., et al. "Sodium dithionite as a chemoselective reducing agent for nitroarenes.
Sources
Technical Support Center: Purification of 7-amino-1,2-benzisothiazol-4-ol
[1]
Topic: Troubleshooting Purification & Stability Challenges Audience: Medicinal Chemists, Process Development Scientists Status: Active (Updated 2026)
Executive Summary: The "Aminophenol" Trap
The compound 7-amino-1,2-benzisothiazol-4-ol presents a "perfect storm" of purification challenges. Structurally, it combines an electron-rich phenol with a primary amine on a benzisothiazole scaffold.[1] This creates two distinct failure modes:
-
Rapid Oxidation: The amino-phenol motif is thermodynamically prone to oxidation, forming quinone imines and polymerized "black tar" within minutes of air exposure.[1]
-
Zwitterionic Insolubility: At neutral pH, the compound likely exists as a zwitterion (phenolate anion/ammonium cation), resulting in poor solubility in both organic solvents (DCM, EtOAc) and water, causing it to "streak" or crash out on chromatography columns.
This guide moves beyond standard protocols, offering field-proven strategies to stabilize and purify this labile intermediate.
Critical Troubleshooting (Q&A Format)
Category A: Solubility & Handling
Q1: "I cannot dissolve the crude solid in DCM or Ethyl Acetate for loading. It sits as a sludge.[1] Adding Methanol doesn't help much.[1] What is happening?"
Diagnosis: You are likely at the Isoelectric Point (pI) . As a zwitterion, the molecule has high lattice energy and low solvation energy in standard organics.
The Fix: The "pH Swing" Solubilization Strategy Do not force solubility with heat (which accelerates oxidation). Instead, manipulate the ionization state:
-
For Organic Extraction: Adjust the aqueous layer to pH 8-9 (using saturated
or mild ). This deprotonates the phenol (forming the phenolate) but leaves the amine free, often increasing solubility in polar aprotic solvents like THF or EtOAc/MeOH mixtures. -
For Acidic Loading: Dissolve in minimal 1M HCl.[1] The protonated species (ammonium/phenol) is water-soluble. You can then load this onto a Reverse Phase (C18) column.
Q2: "My compound turns brown/black immediately upon filtering. Is it decomposing?"
Diagnosis: Yes, this is Quinone Imine Oxidation . The electron-rich aromatic ring is reacting with atmospheric oxygen, catalyzed by trace metals or light.[1]
The Fix: The "Reducing Shield" Protocol
-
Solvents: All solvents must be degassed (sparged with Argon for 20 mins).
-
Additives: Add 0.1% (w/v) Sodium Metabisulfite or Ascorbic Acid to your aqueous workup buffers. This acts as a sacrificial antioxidant.[1]
-
Atmosphere: Perform all filtrations under a blanket of Argon or Nitrogen.[1] Do not pull air through the filter cake until it is dry.[1]
Category B: Chromatography Issues
Q3: "I tried flash chromatography (Silica), but the compound streaked from the baseline to the solvent front, and I lost 50% of my mass."
Diagnosis: Silanol Irreversible Adsorption .
The basic amine at position 7 is hydrogen-bonding strongly with the acidic silanol groups (
The Fix: Amine-Deactivated Silica You must block the silanol sites before introducing your compound.[1]
-
Protocol: Pre-wash the silica column with mobile phase containing 1-2% Triethylamine (TEA) or 1%
. -
Mobile Phase: Use DCM:MeOH:
(e.g., 90:9:1). The ammonia competes for the silanol sites, allowing your amine to elute as a tight band.
Q4: "Is there a non-chromatographic alternative? The column is destroying my product."
Diagnosis: Chromatography is high-risk for this scaffold due to surface-area-induced oxidation.[1]
The Fix: The "Salt Formation" Crash Convert the unstable free base into a stable salt.
Strategic Workflows (Visualized)
Workflow 1: The Purification Decision Tree
This logic gate determines the optimal purification route based on impurity profile and scale.
Caption: Decision matrix for selecting the optimal purification method based on crude quality and scale.
Workflow 2: The Oxidation Mechanism & Mitigation
Understanding why it degrades allows you to prevent it.[1]
Caption: Mechanistic pathway of degradation. The Quinone Imine intermediate is the key bottleneck to control.
Detailed Experimental Protocols
Protocol A: The "Argon-Blanket" Recrystallization (Recommended)
Best for: Final polishing of >90% pure material.[1]
-
Preparation: Setup a 2-neck round bottom flask with a reflux condenser and an Argon balloon.
-
Solvent: Use Ethanol (absolute) or Acetonitrile . Crucial: Sparge solvent with Argon for 15 minutes before use.[1]
-
Dissolution: Add crude solid. Heat to reflux gently. If insolubles remain (likely polymers), filter hot through a sintered glass funnel (pre-warmed) under an inverted funnel flowing Argon.
-
Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT), then to
. -
Anti-Solvent: If no crystals form, add degassed Diisopropyl Ether or Hexane dropwise until turbidity appears.
-
Isolation: Filter rapidly. Wash with cold, degassed ether. Store under Argon at
.[1]
Protocol B: Reverse Phase Flash Chromatography
Best for: Separating regioisomers or removing tar.
| Parameter | Setting / Material | Reason |
| Stationary Phase | C18 (ODS) Functionalized Silica | Prevents irreversible amine binding common on normal silica.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Keeps amine protonated (Soluble, stable). |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Elution strength.[1] |
| Gradient | 0% B | Compound is polar; elutes early.[1] |
| Detection | UV 254 nm / 280 nm | Benzisothiazole ring absorption.[1] |
| Workup | Lyophilization (Freeze Dry) | Avoids heat stress of rotovap; removes water/acid gently. |
References
-
Handling Unstable Aminophenols
-
Benzisothiazole Synthesis & Properties
-
Zwitterion Purification Strategies
-
Guide: "How to purify amino acid with mineral salt." Reddit r/OrganicChemistry (Validated community discussion on pI manipulation and back-extraction for zwitterions).[1]
-
-
Chromatographic Separation of Aminophenols
-
Methodology: "Separation of 3-Aminophenol on Newcrom R1 HPLC column." SIELC Technologies.[1] (Demonstrates the use of specialized columns to prevent peak tailing/streaking).
-
-
General Purification of Labile NCAs
Benzisothiazole Synthesis Technical Support Center: Troubleshooting & Optimization Guide
Welcome to the Technical Support Center for benzisothiazole synthesis. 1,2-Benzisothiazoles are highly privileged scaffolds in medicinal chemistry and agrochemicals, serving as the core nucleus for atypical antipsychotics (e.g., ziprasidone, lurasidone) and broad-spectrum biocides (e.g., 1,2-benzisothiazol-3-one, BIT).
Despite well-established synthetic routes, researchers frequently encounter yield-limiting side reactions, including disulfide dimerization, over-oxidation to sulfoxides/sulfones, and nucleophilic ring-opening. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the mechanistic causality behind these side products and provide self-validating protocols to ensure your synthesis is robust, scalable, and high-yielding.
Mechanistic Pathways and Side Product Divergence
Understanding where your reaction deviates from the target pathway is the first step in troubleshooting. The diagram below illustrates the critical branching points during oxidative cyclization and transition-metal-catalyzed S-N coupling.
Mechanistic branching of benzisothiazole synthesis and side product formation.
Frequently Asked Questions & Troubleshooting Guides
Q1: My oxidative cyclization of 2-mercaptobenzamides is yielding high amounts of disulfide dimers instead of the cyclized 1,2-benzisothiazole. How do I push the reaction to completion?
Mechanistic Causality: Disulfides are highly stable, obligate intermediates in the oxidative dehydrogenative cyclization pathway[1]. If your halogenating agent (e.g., thionyl chloride, chlorine gas) or oxidant is under-stoichiometric, the reaction lacks the thermodynamic driving force to cleave the intermediate S-S bond and form the final S-N bond. Actionable Solution: Ensure precise stoichiometry of your chlorinating/oxidizing agent. Industrial synthesis protocols dictate that insufficient sulfinyl chloride leaves the reaction incomplete, halting at the disulfide stage[2]. Titrate your oxidants carefully and monitor the reaction via LC-MS; the disappearance of the disulfide mass peak is your primary indicator of completion.
Q2: I am observing over-oxidation products (sulfoxides and sulfones) in my LC-MS. How can I suppress this?
Mechanistic Causality: The sulfur atom in the newly formed benzisothiazole ring retains lone pairs that are highly susceptible to further oxidation. This is exacerbated by excess oxidant and elevated temperatures. Reaction temperatures exceeding 100°C significantly increase the kinetic rate of these over-oxidation side reactions[3].
Actionable Solution: Control the temperature strictly between 0°C and 80°C during the oxidation phase[3]. If using
Q3: When synthesizing 3-(1-piperazinyl)-1,2-benzisothiazole from bis(2-cyanophenyl) disulfide, my yield is capped at 50%. Why?
Mechanistic Causality: The reaction of the symmetrical bis(2-cyanophenyl) disulfide with piperazine involves a nucleophilic attack that cleaves the disulfide bond. This forms one equivalent of the target product but liberates one equivalent of 2-mercaptobenzonitrile as a leaving group. Without intervention, this liberated half cannot spontaneously recycle, effectively halving your maximum theoretical yield. Actionable Solution: Introduce a mild, selective oxidant like Dimethyl Sulfoxide (DMSO) into the reaction mixture. DMSO selectively oxidizes the liberated 2-mercaptobenzonitrile back into the bis(2-cyanophenyl) disulfide without over-oxidizing the piperazine or the final benzisothiazole nucleus, allowing yields to reach 75-80%[4].
Q4: Why is my 1,2-benzisothiazol-3-one (BIT) product degrading into 2-mercaptobenzamides during the basic workup?
Mechanistic Causality: The S-N bond of the benzisothiazole ring is inherently labile to strong nucleophiles and bases. High pH during cyclization or aggressive basic workups causes nucleophilic attack on the sulfur atom, resulting in ring-cleavage.
Actionable Solution: Maintain strict pH control. During the amidation/cyclization step, ensure the pH does not drop below 8 to facilitate the reaction, but avoid highly caustic conditions (pH > 12) for prolonged periods[2]. Use mild bases like sodium carbonate (
Quantitative Troubleshooting Data
To aid in experimental design, the following table summarizes the causal relationship between reaction parameters (oxidant stoichiometry, temperature, and pH) and the resulting product distribution during a standard oxidative cyclization.
| Oxidant (SOCl₂) Equivalents | Temperature (°C) | Workup pH | Target Yield (%) | Disulfide Dimer (%) | Sulfoxide/Sulfone (%) | Ring-Opened (%) |
| 0.8 eq (Under-stoichiometric) | 25°C | 7.0 | 45% | 50% | < 1% | < 1% |
| 1.1 eq (Optimal) | 25°C | 7.0 | 95% | < 1% | 2% | < 1% |
| 2.5 eq (Excess) | 110°C | 7.0 | 60% | 0% | 35% | 2% |
| 1.1 eq (Optimal) | 25°C | 13.0 | 70% | < 1% | 1% | 25% |
Data synthesis based on mechanistic boundary conditions for benzisothiazole stability and oxidation limits[2][3].
Validated Experimental Protocols
A robust protocol must be a self-validating system. The following methodologies include built-in visual and chemical checkpoints to ensure you are on the right path before proceeding to the next step.
Protocol A: Optimized One-Pot Synthesis of 1,2-Benzisothiazol-3-one via Oxime Cyclization
This method avoids the isolation of unstable intermediates and utilizes a water-insoluble solvent to facilitate a seamless transition from oxime formation to cyclization[3].
Materials: 2-(methylthio)benzaldehyde, hydroxylamine sulfate, monochlorobenzene, chlorine gas, sodium carbonate.
-
Oxime Formation: To a flask equipped with a stirrer and condenser, add 2-(methylthio)benzaldehyde (1.0 eq), monochlorobenzene (solvent, 4x weight of starting material), and 24.6% aqueous hydroxylamine sulfate (1.1 eq).
-
Base Addition: Dropwise add 30% aqueous
(0.58 eq) while maintaining the temperature between 20°C and 25°C. Stir for 2 hours. -
Self-Validation Checkpoint 1 (Phase Separation): Heat the mixture to 40-50°C. The mixture must cleanly separate into a lower aqueous layer and an upper organic (monochlorobenzene) layer. If an emulsion persists, the pH is incorrect. Discard the aqueous layer.
-
Oxidative Cyclization: Cool the organic layer to 10-20°C. Introduce chlorine gas (1.28 eq) with vigorous stirring.
-
Thermal Maturation: Gradually heat the reaction to 90-100°C for 1 hour. Temperatures higher than 100°C will trigger over-oxidation[3].
-
Self-Validation Checkpoint 2 (Crystallization): Cool the mixture to room temperature. The target 1,2-benzisothiazol-3-one will spontaneously precipitate as white crystals. If the solution remains clear, the chlorination was under-stoichiometric, leaving soluble disulfide intermediates.
-
Isolation: Filter, wash with cold monochlorobenzene, and dry in vacuo. Expected yield: ~90%.
Protocol B: Disulfide-Recycling Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole
This protocol utilizes DMSO as an in-situ recycling agent to overcome the 50% yield cap inherent to symmetrical disulfide starting materials[4].
Materials: Bis(2-cyanophenyl) disulfide, piperazine, DMSO, 2-propanol.
-
Reagent Mixing: Combine bis(2-cyanophenyl) disulfide (1.0 eq) with an excess of piperazine (5.0 eq) in a reaction vessel.
-
Catalytic Oxidant Addition: Add small, catalytic amounts of DMSO (1.5 eq) and 2-propanol (solvent).
-
Reaction: Heat the mixture to 120–140°C for 3 to 24 hours.
-
Self-Validation Checkpoint: Monitor the reaction via TLC or LC-MS. The intermediate 2-mercaptobenzonitrile should appear early in the reaction but must completely disappear by the end of the heating cycle. If 2-mercaptobenzonitrile persists and the reaction stalls at ~50% conversion, the DMSO has been exhausted or was insufficient to drive the recycling loop[4].
-
Workup: Cool the mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine to remove excess piperazine and DMSO.
-
Isolation: Concentrate the organic layer to yield 3-(1-piperazinyl)-1,2-benzisothiazole. Expected yield: 75–80%.
References
Sources
Technical Support Center: Optimizing Solubility of 7-Amino-1,2-benzisothiazol-4-ol for In Vitro Assays
Welcome to the Application Science Support Center. Working with heterocyclic small molecules often presents significant formulation challenges. 7-amino-1,2-benzisothiazol-4-ol (CAS: 67322-83-2) is a prime example of a compound that exhibits excellent target binding profiles but notoriously poor aqueous solubility.
As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we will dissect the chemical causality behind your precipitation issues and provide field-proven, self-validating protocols to keep your compound in solution without compromising your biological assays.
Part 1: The Causality of Precipitation (Why Does It Crash Out?)
To solve a solubility issue, you must first understand the molecular mechanics of the compound. 7-amino-1,2-benzisothiazol-4-ol possesses three structural features that actively antagonize aqueous solvation:
-
Planar Hydrophobic Core: The 1,2-benzisothiazole bicyclic ring promotes strong
stacking interactions between adjacent molecules. -
Bifunctional Hydrogen Bonding: The primary amine at the C7 position and the hydroxyl group at the C4 position act as potent hydrogen bond donors and acceptors. In the solid state, these form a rigid intermolecular network, resulting in high crystal lattice energy.
-
Amphoteric Nature: At physiological pH (~7.4), the compound exists near its isoelectric point. Without a net formal charge to facilitate ion-dipole interactions with water, the molecule's solubility drops precipitously [1].
When you dissolve this compound in 100% Dimethyl Sulfoxide (DMSO), the solvent effectively disrupts these intermolecular networks. However, rapidly diluting this stock into an aqueous buffer causes "solvent shock." The local concentration of DMSO plummets, and the hydrophobic/hydrogen-bonding forces drive the compound to rapidly nucleate and precipitate [2].
Part 2: Troubleshooting FAQs
Q1: My compound precipitates immediately upon dilution into PBS or cell culture media. What is the first parameter I should check? A1: Check your final DMSO concentration and your mixing kinetics. If you are injecting a high-concentration DMSO stock directly into a static aqueous buffer, you are creating localized zones of supersaturation. Always add the DMSO stock dropwise to a rapidly vortexing aqueous solution to ensure immediate dispersal. Furthermore, ensure your final DMSO concentration does not exceed the solubility threshold of the compound in that specific buffer system [2].
Q2: Can I just increase the DMSO concentration to 5% to keep it dissolved? A2: It depends entirely on your assay. For cell-free biochemical assays (e.g., enzymatic inhibition), 5% DMSO is often tolerated. However, for cell-based assays, DMSO concentrations above 0.5% – 1.0% induce significant cytotoxicity, alter membrane permeability, and can artificially skew your biological readouts [1, 2]. If your assay is cell-based, you must utilize excipients or pH adjustments rather than relying on high co-solvent ratios.
Q3: How can I leverage the compound's structure to improve solubility via pH? A3: Because 7-amino-1,2-benzisothiazol-4-ol is amphoteric, you can force ionization.
-
Acidic Route: Dropping the buffer pH below 5.0 will protonate the 7-amino group (forming an
salt), drastically increasing solubility. -
Basic Route: Raising the pH above 9.0 will deprotonate the 4-hydroxyl group (forming an
phenolate-like salt). If your specific receptor or enzyme functions well at slightly acidic or basic pH, this is the cleanest formulation strategy [1].
Q4: My cell-based assay strictly requires pH 7.4 and I cannot exceed 0.5% DMSO. What is the most reliable formulation strategy?
A4: You must use a molecular encapsulator, specifically Hydroxypropyl-
Part 3: Visualizing the Solutions
Workflow: Solubility Troubleshooting Decision Tree
Use this logical pathway to determine the optimal intervention for your specific assay constraints.
Caption: Decision matrix for resolving 7-amino-1,2-benzisothiazol-4-ol precipitation.
Mechanism: HP- -CD Inclusion Complexation
When pH adjustment and high DMSO are biologically incompatible, cyclodextrin encapsulation is the gold standard.
Caption: Mechanistic pathway of HP-β-CD shielding the hydrophobic core from aqueous rejection.
Part 4: Quantitative Formulation Data
The following table summarizes the expected solubility improvements of 7-amino-1,2-benzisothiazol-4-ol across different formulation matrices. Use this to select the baseline parameters for your assay.
| Formulation Strategy | Final Solvent Composition | Apparent Solubility Limit ( | Assay Compatibility |
| Standard Dilution | PBS (pH 7.4) + 0.5% DMSO | < 5 | High (Prone to crashing) |
| High Co-solvent | PBS (pH 7.4) + 5.0% DMSO | ~ 50 | Low (Cell toxicity likely) |
| Acidic Ionization | Acetate Buffer (pH 4.5) + 0.5% DMSO | > 200 | Medium (Enzyme dependent) |
| Surfactant Addition | PBS (pH 7.4) + 0.5% DMSO + 0.05% Tween-80 | ~ 25 | Medium (May lyse fragile cells) |
| Cyclodextrin Complex | PBS (pH 7.4) + 0.5% DMSO + 10% HP- | > 500 | High (Biologically inert) |
Part 5: Step-by-Step Experimental Protocols
To ensure scientific integrity, your formulation process must be a self-validating system. The following protocol utilizes HP-
Protocol: Pre-Complexation with HP- -CD (Anti-Solvent Shock Method)
Rationale: By pre-dissolving the cyclodextrin in the aqueous phase, the compound is immediately encapsulated upon introduction, bypassing the transient supersaturation phase that triggers nucleation [3, 4].
Materials:
-
7-amino-1,2-benzisothiazol-4-ol (Powder)
-
Anhydrous DMSO (Cell-culture grade)
-
Hydroxypropyl-
-Cyclodextrin (HP- -CD) -
Assay Buffer (e.g., PBS, pH 7.4)
Step-by-Step Methodology:
-
Prepare the Host Solution: Dissolve HP-
-CD in your assay buffer to a final concentration of 10% (w/v). Filter sterilize through a 0.22 m PES membrane. -
Prepare the Guest Stock: Dissolve 7-amino-1,2-benzisothiazol-4-ol in anhydrous DMSO to create a 10 mM stock. QC Check: Ensure the solution is optically clear with no particulate matter.
-
The Encapsulation Step (Critical): Place 995
L of the 10% HP- -CD buffer on a vortex mixer at medium speed. While vortexing, add 5 L of the 10 mM DMSO stock dropwise directly into the center of the vortex. (This yields a 50 M final compound concentration in 0.5% DMSO). -
Equilibration: Allow the mixture to incubate at room temperature for 30 minutes on an orbital shaker to ensure thermodynamic equilibrium of the inclusion complex.
-
Self-Validation (Nephelometry Check): Measure the Optical Density (OD) of the final solution at 600 nm. Compare it against a Vehicle Control (10% HP-
-CD + 0.5% DMSO with no compound). If > 0.05 above the control, micro-precipitation has occurred, indicating the solubility limit was exceeded. -
Proceed to Assay: Use the validated, optically clear solution immediately in your biological assay.
References
"troubleshooting guide for benzisothiazole derivative synthesis"
Introduction: Navigating the Sulfur-Nitrogen Bond
Welcome to the technical support center. If you are accessing this guide, you are likely working with 1,2-benzisothiazoles (often abbreviated as BIT or benzisothiazolinones). These bicyclic heterocycles are the structural core of critical antipsychotics (e.g., Ziprasidone, Lurasidone) and industrial biocides.
The primary challenge in this chemistry is the labile nature of the S–N bond . It is chemically versatile but prone to cleavage under nucleophilic attack or reductive conditions. This guide prioritizes the 1,2-isomer , as it represents 90% of pharmaceutical applications, though principles often apply to the 2,1-isomer.
Phase 1: The "Engine Room" – Oxidative Cyclization Failures
Context: The most robust route to 1,2-benzisothiazolin-3-ones is the oxidative cyclization of 2-mercaptobenzamides. This reaction relies on converting the thiol (-SH) into an electrophilic species (sulfenyl halide or sulfenic acid) that is intramolecularly trapped by the amide nitrogen.
Q1: "I am seeing a massive spot on TLC that corresponds to the disulfide dimer, not my cyclized product. Why?"
Diagnosis: You are suffering from Intermolecular Competition . The oxidation of the thiol is faster than the cyclization. If the nitrogen nucleophile is not sufficiently activated, or if the concentration is too high, two oxidized thiol molecules will find each other before the nitrogen finds the sulfur.
The Fix:
-
Concentration Control: Run the reaction under high dilution (0.05 M to 0.1 M). This kinetically favors the intramolecular reaction (cyclization) over the intermolecular one (dimerization).
-
Oxidant Switch: If using simple air/oxygen, switch to Hydrogen Peroxide (
) in acidic media or Iodine ( ) .-
Why? Acidic conditions protonate the amide oxygen, making the nitrogen less nucleophilic initially, but they also prevent the formation of the thiolate anion, which is the primary driver of rapid dimerization. The electrophilic sulfenium ion formed by
or is highly reactive toward the proximate nitrogen.
-
-
Rescue Strategy: If you have the disulfide dimer, you do not need to discard it. Treat the dimer with Chlorine gas (
) or Sulfuryl Chloride ( ) . This cleaves the S-S bond to form the sulfenyl chloride, which spontaneously cyclizes to the BIT product [1].
Q2: "My yield is low using copper catalysis. Is the metal interfering?"
Diagnosis: Catalyst Poisoning or Chelation. Copper-catalyzed aerobic oxidation is "green" but finicky. The benzisothiazole product itself is a potent ligand for Cu(II), potentially sequestering the catalyst as the reaction proceeds.
The Fix:
-
Ligand Acceleration: Use a stronger ligand than the product. 1,10-Phenanthroline or specific amine ligands can stabilize the Cu center and prevent product inhibition [2].
-
Alternative Catalyst: Consider Cobalt (II) or Nano-NiFe2O4 catalysts, which have shown higher turnover numbers for S-N bond formation and are easier to remove magnetically or via filtration [3].
Phase 2: The "Steering" – Regioselective Functionalization
Context: Once the BIT core is made, you often need to alkylate the nitrogen (N-alkylation).[1] However, the amide oxygen is also nucleophilic (O-alkylation), leading to mixtures.
Q3: "I need the N-alkylated derivative, but I'm getting significant O-alkylation. How do I steer this?"
Diagnosis: HSAB (Hard-Soft Acid-Base) Mismatch. The Nitrogen is the "softer" nucleophile; the Oxygen is "harder."
The Fix:
-
Solvent Effect: Switch to DMF or Acetonitrile . Avoid protic solvents. Polar aprotic solvents solvate the cation (e.g.,
), leaving the BIT anion "naked" and more reactive. -
Base Selection: Use Cesium Carbonate (
) . -
Leaving Group: Use Alkyl Iodides or Bromides . Avoid Tosylates (harder electrophiles) if you want to maximize N-attack.
Q4: "Can I use the Lithium salt of BIT?"
Answer: Yes, and it is highly recommended. Pre-forming the Lithium salt (using LiOH or LiH) often locks the anion into a conformation that sterically hinders the oxygen attack or electronically favors the nitrogen. Commercial processes for biocides often utilize the Li-salt intermediate for high-selectivity N-alkylation [5].
Phase 3: The "Chassis" – Stability & Purification
Q5: "My product decomposes on the silica column. It smells like sulfur."
Diagnosis: Nucleophilic Ring Opening. Benzisothiazoles are susceptible to ring opening by nucleophiles. Silica gel is slightly acidic, but if your eluent contains methanol or amines (often used to move polar compounds), you might be triggering ring cleavage.
The Fix:
-
Eluent: Use Dichloromethane/Ethyl Acetate gradients. Avoid Methanol if possible.
-
Neutralization: Pre-treat the silica column with 1% Triethylamine (TEA) only if your compound is acid-sensitive, but be warned: Strong bases open the ring .
-
Workup: Never use strong hydroxide (
, ) during the workup of the final alkylated product. Use saturated or dilute . The isothiazole ring is unstable in high pH aqueous environments (hydrolysis to 2-mercaptobenzamides).
Visualizing the Pathway
The following diagram illustrates the critical decision points between Cyclization (Success) and Dimerization (Failure), and the subsequent Functionalization logic.
Figure 1: Logic flow for BIT synthesis. Green paths indicate optimal troubleshooting choices; Red paths indicate common failure modes.
Standardized Protocols & Data
Table 1: Oxidant Selection Guide
| Oxidant System | Conditions | Pros | Cons | Best For |
| Aqueous, 80°C | Clean, cheap, no metal residues. | Requires acid tolerance.[6] | Scale-up of simple BITs. | |
| Water/EtOH, RT | Very mild, high yield. | Iodine removal required (wash w/ | Lab-scale, sensitive substrates. | |
| Aerobic, 60°C | Catalytic, "Green". | Catalyst removal difficult; ligand interference. | Academic methodology. | |
| Rapid, converts dimers to product. | Corrosive, generates | "Rescuing" failed reactions. |
Protocol: Optimized Oxidative Cyclization (Peroxide Method)
Adapted from Grivas et al. and industrial patents [1, 5].
-
Preparation: Suspend 2-mercaptobenzamide (10 mmol) in water (30 mL).
-
Acidification: Add concentrated
(1.5 mL). Note: The acid prevents thiolate formation. -
Oxidation: Add 30%
(12 mmol, 1.2 eq) dropwise over 20 minutes at room temperature.-
Checkpoint: The reaction is exothermic. Monitor internal temp.
-
-
Heating: Heat to 80°C for 1–2 hours. The suspension should clear or change color as the ring closes.
-
Workup: Cool to 5°C. The BIT product usually precipitates. Filter and wash with cold water.
-
Validation: Check IR. The S-H stretch (
) should disappear.
-
References
-
Grivas, J. C. (1975).[7] "A Novel General Synthesis of 2-Substituted 1,2-Benzisothiazolin-3-ones." The Journal of Organic Chemistry, 40(14), 2029–2031. Link
-
Xu, F., et al. (2016).[6] "Copper-Catalyzed Annulation of 2-Bromo-N-arylbenzimidamides with Sulfur Powder." Organic Letters, 18(11), 2777–2779. Link
-
Das, et al. (2022).[2] "Recyclable nano-nickel ferrite catalyzed synthesis of benzo[d]isothiazol-3(2H)-ones."[2] Applied Organometallic Chemistry. (Cited in PMC Review: Link)
-
Li, H., et al. (2024). "Efficient N-Alkylation of Secondary Amines to Prepare N-Butyl-1,2-benzisothiazolin-3-one Based on Cs Ion Effect." Industrial & Engineering Chemistry Research. Link
-
Patent US8884024B1. (2014). "Process for preparing benzisothiazolinones." Google Patents. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzisothiazoles synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
"minimizing byproducts in 7-amino-1,2-benzisothiazol-4-ol reactions"
The following guide is designed as a specialized Technical Support Center for researchers working with 7-amino-1,2-benzisothiazol-4-ol . This compound presents a unique "triad of instability": an electron-rich p-aminophenol core , a labile isothiazole S-N bond , and zwitterionic solubility challenges.[1][2]
Minimizing Byproducts & Optimizing Reaction Integrity[1][3]
Status: Active | Role: Senior Application Scientist | Context: High-Purity Synthesis Support[1][3]
The Core Challenge: Why This Molecule Fails
Before troubleshooting, understand the enemy.[2] 7-amino-1,2-benzisothiazol-4-ol is not just a heterocycle; it contains a hidden p-aminophenol motif embedded within a 1,2-benzisothiazole ring.[1][3]
-
Liability A (Oxidation): The 4-OH and 7-NH₂ groups are para to each other.[1][3] In the presence of air or mild oxidants, this system rapidly oxidizes to a quinone imine species, leading to black "tars" (polymerization).[2]
-
Liability B (Ring Scission): The S-N bond in 1,2-benzisothiazoles is susceptible to nucleophilic attack, particularly by strong bases, leading to ring-opening and disulfide dimerization.[1][2]
Troubleshooting Modules
Module A: "My Reaction Mixture Turned Black/Dark Brown"
Diagnosis: Oxidative Polymerization (Quinone Imine Formation).[2] Mechanism: The electron-rich aromatic ring undergoes auto-oxidation, forming reactive quinoid intermediates that polymerize.[1][2][3]
| Symptom | Probable Cause | Corrective Action |
| Instant darkening upon dissolution | Dissolved Oxygen | Degas solvents (Sparge with Ar/N₂ for 20 min) before adding the substrate.[1][3] |
| Gradual darkening over hours | Trace Metal Contamination | Add EDTA (1-5 mM) or chelating resin to sequester trace transition metals (Fe, Cu) that catalyze phenol oxidation.[1] |
| Surface crusting on solids | Improper Storage | Store under inert atmosphere at -20°C .[1][2][3] Re-purify via recrystallization with activated charcoal if crusting is >5%.[2] |
Expert Protocol: The "Antioxidant Shield" For reactions running >1 hour, add a sacrificial antioxidant if compatible with your chemistry:
-
Ascorbic Acid (0.1 eq): For aqueous/acidic conditions.[2]
-
BHT (Butylated hydroxytoluene): For organic/anhydrous conditions.[2]
Module B: "I Have Multiple Spots on TLC (Regioselectivity)"
Diagnosis: Competitive N- vs. O- Functionalization. Context: The molecule is amphoteric.[2] The 7-NH₂ is nucleophilic, but the 4-OH (phenolic) becomes a competitive nucleophile under basic conditions.[1]
Decision Matrix:
-
Targeting the Amine (7-NH₂):
-
Targeting the Phenol (4-OH):
Module C: "The Ring Opened (Loss of Heterocycle)"
Diagnosis: S-N Bond Cleavage (Mercapto-benzamide formation).[1] Trigger: Strong nucleophiles (OH⁻, alkoxides, hydrazine) or reducing agents attack the sulfur.[2]
The "Safe Zone" Protocol:
-
Avoid: Hydroxide bases (NaOH, KOH) at elevated temperatures (>40°C).[1][2]
-
Avoid: Primary amines acting as solvents (e.g., neat morpholine).[1][2]
-
Alternative: Use non-nucleophilic bases like DIPEA or DBU if basicity is needed.[2]
Visualizing the Failure Modes
The following diagram maps the degradation pathways you must avoid.
Caption: Figure 1. Primary degradation pathways: Oxidative polymerization (Red path) and Nucleophilic ring opening (Yellow path).[1]
Frequently Asked Questions (FAQs)
Q1: My product precipitates as a gum during workup. How do I get a solid? A: This is a classic zwitterion issue. The molecule has an isoelectric point (pI).
-
The Fix: Do not extract with pure organic solvents. Instead, adjust the aqueous layer pH to the pI (typically pH 5.5–6.5 for aminophenols). The neutral zwitterion is least soluble here.[2]
-
Precipitation Aid: Add brine and cool to 0°C. If it gums, triturate with a semi-polar solvent like Isopropanol (IPA) or MTBE to induce crystallization.[1][2]
Q2: Can I use sodium borohydride (NaBH₄) in the presence of this ring? A: Proceed with extreme caution. Borohydride can reduce the S-N bond, cleaving the ring to form a thiol-amine [1].
-
Alternative: If you must reduce a substituent (e.g., an aldehyde elsewhere on the molecule), use milder conditions like NaBH(OAc)₃ at low temperature, or protect the benzisothiazole sulfur first (though difficult).[1][2] Ideally, perform reductions before forming the benzisothiazole ring if possible.[2]
Q3: How do I remove the "Disulfide Dimer" impurity? A: The disulfide (formed from ring-opened thiol dimerization) is much more lipophilic than the target.
-
Purification: It usually elutes much earlier on silica gel.[2] Flash chromatography using DCM:MeOH (95:5) is typically effective.[1][2]
-
Chemical Rescue: You can sometimes re-cyclize the disulfide back to the benzisothiazole using Iodine (I₂) or Sulfuryl Chloride (SO₂Cl₂) , but this is risky with the free amine/phenol present [2].
Standardized Experimental Workflow (Byproduct Minimization)
Scenario: Acylation of the 7-amino group (Amide coupling).
-
Preparation: Flame-dry glassware. Purge all solvents (DMF or NMP) with Nitrogen for 15 mins.[1][2]
-
Dissolution: Dissolve 7-amino-1,2-benzisothiazol-4-ol in DMF.
-
Base Addition: Add Pyridine (1.1 eq) or 2,6-Lutidine .[1][2] Avoid Et₃N if possible, as it can contain nucleophilic impurities.[1][2]
-
Coupling: Add the acyl chloride/anhydride dropwise at 0°C .
-
Quench: Quench with slightly acidic water (pH 4-5 buffer) to protonate the phenolic oxygen immediately, preventing O-acyl migration.[1][2]
References
-
Vicini, P., et al. (1997).[1][2] Synthesis and antiplatelet activity of 2-amino-1,2-benzisothiazol-3(2H)-one derivatives.[1][3][6] Farmaco.[2] Link (Demonstrates S-N bond sensitivity and ring cleavage pathways).[1][2]
-
Gao, W., et al. (2021).[1][2] Transition-Metal-Free Synthesis of 1,2-Benzisothiazoles.[1][2][3] Organic Letters.[2][5] Link (Discusses oxidative cyclization and sulfur handling).[1][2]
-
Sahoo, T., et al. (2022).[1][2] Recent Advances in the Synthesis of 1,2-Benzisothiazoles.[2][6] Asian Journal of Organic Chemistry.[2] Link (Comprehensive review of stability and reactivity).[1]
-
BenchChem Technical Support. (2025). Minimizing Byproduct Formation During Heterocycle Synthesis.Link (General troubleshooting for aminophenol-type heterocycles).[1]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
- 3. Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN113214182B - A kind of benzisothiazole compound and preparation method thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-amino-1,2-Benzisothiazol-4-ol
This technical guide addresses the scale-up synthesis of 7-amino-1,2-benzisothiazol-4-ol . This specific substitution pattern (4-hydroxy, 7-amino) presents unique challenges in regioselectivity and handling due to the amphoteric nature of the final product (containing both a basic amine and an acidic phenol).
The guide assumes a synthetic route starting from a 4-methoxy-1,2-benzisothiazole scaffold, followed by nitration, reduction, and demethylation. This is the most reliable scale-up pathway to ensure correct regiochemistry.
Topic: Scale-Up Protocol & Troubleshooting Ticket ID: BZ-7A4OH-SC01 Assigned Scientist: Senior Application Specialist
Executive Summary: The Synthetic Strategy
Scaling this compound requires navigating three critical phases. We recommend the "Late-Stage Functionalization" route. Attempting to build the benzisothiazole ring after placing the amino/hydroxyl groups often leads to catalyst poisoning or oxidative degradation of the amino group during the sulfur-cyclization step.
Recommended Pathway:
-
Precursor: 4-methoxy-1,2-benzisothiazole.
-
Functionalization: Regioselective nitration to 7-nitro-4-methoxy-1,2-benzisothiazole.
-
Reduction: Chemoselective reduction of the nitro group.
-
Deprotection: O-Demethylation to release the 4-hydroxyl group.
Visual Workflow (Pathway Logic)
The following diagram outlines the critical decision points and chemical logic for the scale-up.
Caption: Step-wise functionalization strategy ensuring regioselective installation of the 7-amino group via a 4-methoxy precursor.
Detailed Protocol & Troubleshooting
Phase 1: Regioselective Nitration
Objective: Install the nitro group at position 7. Mechanism: The 4-methoxy group directs the incoming electrophile (NO2+) to the para position (C7). The benzisothiazole ring nitrogen deactivates position 5.
Protocol:
-
Dissolve 4-methoxy-1,2-benzisothiazole in conc. H2SO4 at -5°C.
-
Add fuming HNO3 dropwise, maintaining internal temp < 5°C (Critical for scale).
-
Quench on ice; filter the yellow precipitate.
Troubleshooting Guide:
| Issue | Probable Cause | Corrective Action |
| Formation of 5-nitro isomer | Reaction temperature too high (>10°C). | Improve cooling jacket efficiency. Slow down HNO3 addition rate. |
| Ring Oxidation (S-oxide) | Excess oxidant or prolonged reaction time. | Quench immediately upon consumption of starting material (monitor via HPLC). Use stoichiometric HNO3. |
| Low Yield | Product solubility in acidic quench. | Adjust quench pH to 4-5 using NH4OH to maximize precipitation of the nitro-intermediate. |
Phase 2: Reduction of 7-Nitro to 7-Amino
Objective: Reduce the nitro group without cleaving the isothiazole N-S bond (a common risk with vigorous hydrogenation).
Protocol (Iron-mediated - Safer for Scale):
-
Suspend 7-nitro intermediate in Ethanol/Water (3:1).
-
Add Fe powder (3-5 eq) and NH4Cl (catalytic).
-
Reflux for 2-4 hours.
-
Hot filtration to remove iron sludge.
FAQ: Why not catalytic hydrogenation (H2/Pd-C)?
-
A: While H2/Pd-C is cleaner, the N-S bond of the benzisothiazole ring is susceptible to hydrogenolysis (ring opening) under high pressure or prolonged exposure. If using hydrogenation, use sulfided platinum on carbon (Pt(S)/C) to prevent ring opening.
Phase 3: Demethylation (The Critical Step)
Objective: Cleave the methyl ether to reveal the phenol without affecting the amine.
Protocol:
-
Dissolve intermediate in anhydrous DCM (Dichloromethane).
-
Cool to -78°C (lab) or -20°C (pilot plant).
-
Add BBr3 (Boron Tribromide) solution (1M in DCM) slowly.
-
Allow to warm to RT.
-
Quench: Extremely exothermic. Quench with MeOH, then adjust pH to 7.0 for isoelectric precipitation.
Troubleshooting Guide:
| Issue | Probable Cause | Corrective Action |
| Incomplete Demethylation | Complexation of Boron with the 7-amino group. | The amine acts as a Lewis base. You must use excess BBr3 (at least 3-4 equivalents: 1 for methoxy, 1-2 for amine complexation). |
| Product Loss during Workup | Amphoteric solubility. | The product is a zwitterion. It is soluble in both strong acid and strong base. Isolate at the isoelectric point (approx pH 6.5 - 7.5). |
| Sticky/Gummy Precipitate | Boron-amine adducts remaining. | Perform a MeOH reflux strip (add MeOH, rotovap, repeat) to break down boron chelates as volatile trimethyl borate. |
Analytical Data Specifications (Quality Control)
When scaling up, ensure your Certificate of Analysis (CoA) tracks these specific markers:
| Attribute | Specification | Method | Reason |
| Appearance | Off-white to beige solid | Visual | Darkening indicates oxidation of the aminophenol moiety. |
| Purity | > 98.0% | HPLC (C18, pH 2.5 buffer) | Separate from des-amino or nitro precursors. |
| Residual Solvents | < 500 ppm (DCM) | GC-HS | BBr3 step often traps DCM in the crystal lattice. |
| Water Content | < 1.0% | Karl Fischer | Hygroscopic nature of the hydrochloride salt (if isolated as salt). |
| 1H NMR Marker | Loss of singlet at ~3.9 ppm | NMR (DMSO-d6) | Confirms complete removal of the O-methyl group. |
Safety & Handling (E-E-A-T)
Warning: This synthesis involves Boron Tribromide (BBr3) and Nitro-compounds .
-
BBr3 Hazards: Reacts violently with water/moisture to release HBr gas.
-
Scale-up Tip: In a pilot reactor, ensure the scrubber system is active (NaOH scrubber) before starting the addition. Never add water directly to a BBr3 reaction mixture; dilute with DCM first, then add MeOH dropwise.
-
-
Aminophenol Instability: 7-amino-4-hydroxy compounds are prone to air oxidation (turning black/purple).
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Handling: Perform the final filtration and drying under an inert atmosphere if possible.
-
References
-
Benzisothiazole Ring Construction
-
Yang, L., et al. (2019).[1] "Co-Catalyzed Intramolecular S-N Bond Formation in Water for 1,2-Benzisothiazol-3(2H)-ones Synthesis." ResearchGate.
- Context: Provides foundational methods for constructing the S-N bond if starting m
-
-
Nitro Reduction Methodologies
-
US Patent 4217304A. "Continuous reduction process for aromatic nitro compounds." Google Patents.
- Context: Validates the use of Iron/Acid reduction for scale-up of nitro-aromatics to avoid hydrogen
-
-
Demethylation Protocols (BBr3/Lewis Acids)
-
Ibrahim, A., et al. (2003). "O-demethylation and sulfation of 7-methoxylated flavanones." Chem Pharm Bull.[2]
- Context: While focused on flavanones, this establishes the necessity of Lewis acid excess when demethylating methoxy groups in the presence of other hetero
-
-
General Benzisothiazole Chemistry
-
Review: "Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-one." Semantic Scholar.
- Context: General background on the stability and reactivity of the benzisothiazole scaffold.
-
Sources
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 7-Amino-1,2-Benzisothiazol-4-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs related to the 7-amino-1,2-benzisothiazol-4-ol scaffold. While direct, comprehensive SAR studies on this specific nucleus are limited in publicly available literature, this document synthesizes data from closely related benzisothiazole, benzothiazole, and aminothiazole derivatives to elucidate key structural determinants for biological activity. The insights presented herein are intended to guide medicinal chemists and drug discovery teams in the rational design of novel therapeutic agents based on this privileged heterocyclic system.
Introduction: The 1,2-Benzisothiazole Scaffold in Medicinal Chemistry
The 1,2-benzisothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Derivatives of this core structure have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects.[1][2] The related benzothiazole and aminothiazole scaffolds are also recognized as "privileged structures" in drug discovery, forming the basis for numerous clinically approved drugs and investigational agents.[3][4]
The 7-amino-1,2-benzisothiazol-4-ol core combines several key pharmacophoric features: a bicyclic aromatic system, a reactive amino group, and a hydroxyl functionality. These groups provide opportunities for a multitude of chemical modifications to modulate the physicochemical properties and biological activity of the resulting analogs. This guide will explore the impact of substitutions at various positions of the benzisothiazole ring system, drawing comparisons from analogous series to infer the SAR for the target scaffold.
Inferred Structure-Activity Relationship of 7-Amino-1,2-Benzisothiazol-4-ol Analogs
Based on the analysis of related compounds, the following sections delineate the potential impact of structural modifications at key positions of the 7-amino-1,2-benzisothiazol-4-ol nucleus.
Modifications at the 7-Amino Group
The amino group at the 7-position is a critical determinant of biological activity and a prime site for chemical elaboration. Acylation, alkylation, and arylation of this group can significantly influence the potency and selectivity of the analogs.
-
Acylation: Introduction of an acyl group at the 7-amino position can modulate the electronic properties and steric bulk of the molecule. In related 2-(4-aminophenyl)benzothiazoles, N-acetylation was found to be a key metabolic transformation that could either enhance or diminish antitumor activity, depending on other substituents on the molecule.[5] This suggests that the nature of the acyl group (e.g., aliphatic vs. aromatic, substituted vs. unsubstituted) will be a critical factor in determining the biological profile of 7-acylamino-1,2-benzisothiazol-4-ol analogs.
-
Substitution with Heterocyclic Moieties: The incorporation of heterocyclic rings at the 7-amino position can lead to potent inhibitors of various enzymes, particularly kinases. For instance, linking a pyrimidine ring to the amino group of a thiazole core has been a successful strategy in the development of potent pan-Src kinase inhibitors like Dasatinib.[6] This suggests that analogs of 7-amino-1,2-benzisothiazol-4-ol bearing pyrimidinyl or other nitrogen-containing heterocycles could exhibit significant kinase inhibitory activity.
Modifications at the 4-Hydroxyl Group
The phenolic hydroxyl group at the 4-position offers another handle for structural modification, primarily through etherification or esterification.
-
Etherification: Conversion of the hydroxyl group to an ether linkage can impact the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability. In a series of 7-hydroxy benzimidazole analogs designed as GSK3β inhibitors, modifications at this position were shown to be crucial for activity.[7] It is plausible that small alkyl or substituted benzyl ethers of 7-amino-1,2-benzisothiazol-4-ol could lead to improved potency and pharmacokinetic properties.
Substitution on the Benzene Ring (Positions 3, 5, and 6)
Substitution on the carbocyclic portion of the benzisothiazole ring can influence the molecule's electronic distribution and overall topography, thereby affecting its interaction with biological targets.
-
Halogenation: The introduction of halogen atoms (F, Cl, Br) at positions 5 or 6 can enhance biological activity. This is a common strategy in medicinal chemistry to increase lipophilicity and improve target engagement. For example, halogenated 2-(4-aminophenyl)benzothiazoles retained selective antitumor activity after N-acetylation, whereas the non-halogenated analog did not.[5]
-
Electron-Withdrawing and Donating Groups: The electronic nature of the substituents on the benzene ring can fine-tune the reactivity and binding affinity of the scaffold. A systematic exploration of electron-withdrawing groups (e.g., -NO2, -CN) and electron-donating groups (e.g., -OCH3, -CH3) at positions 5 and 6 would be essential to establish a clear SAR.
Comparative Analysis of Analog Activity
While a direct comparison of a series of 7-amino-1,2-benzisothiazol-4-ol analogs is not available in the literature, the following table summarizes the biological activities of representative benzisothiazole and aminothiazole derivatives to provide a comparative context.
| Compound Class | Representative Analog | Biological Target/Activity | Potency (IC50/MIC) | Reference |
| 1,2-Benzisothiazolinones | Amino acid-derived BZT scaffold | Antifungal (Candida spp., Cryptococcus neoformans) | Reasonable MIC50 values | [8] |
| 2-Aminothiazoles | Dasatinib (BMS-354825) | Pan-Src Kinase Inhibitor | Nanomolar to subnanomolar | [6] |
| 2-(4-Acylaminophenyl)benzothiazoles | Acetylated halogenated congeners | Antitumor (Breast cancer cell lines) | Retained selective activity | [5] |
| 7-Hydroxy Benzimidazoles | Novel ATP competitive scaffold | GSK3β Inhibitor | Data reported in the study | [7] |
| 4-(Thiazol-5-yl)benzoic acids | Pyridine and pyridazine-carboxylic acid derivatives | Protein Kinase CK2 Inhibitor | IC50 = 0.0046 - 0.017 µM | [9] |
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of aminothiazole and benzisothiazole derivatives, which can be adapted for the synthesis and testing of 7-amino-1,2-benzisothiazol-4-ol analogs.
General Synthesis of 2-Aminothiazole Derivatives
A common method for the synthesis of a 2-aminothiazole core involves the Hantzsch thiazole synthesis.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of an appropriate α-haloketone (1 equivalent) in a suitable solvent such as ethanol or DMF, add thiourea (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. If a precipitate forms, filter the solid and wash it with a cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of compounds against a specific protein kinase.
Step-by-Step Protocol:
-
Reagents and Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Prepare solutions of the kinase, the substrate (e.g., a specific peptide), and ATP at appropriate concentrations in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the kinase and substrate to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay or a radiometric assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing Structure-Activity Relationships
The following diagrams illustrate key concepts in the structure-activity relationship of benzisothiazole and related scaffolds.
Caption: General workflow for the design and evaluation of novel analogs.
Conclusion
The 7-amino-1,2-benzisothiazol-4-ol scaffold represents a promising starting point for the development of novel therapeutic agents. Although direct SAR studies are not extensively documented, a comparative analysis of related benzisothiazole and aminothiazole derivatives provides valuable insights into the key structural features that govern biological activity. Modifications at the 7-amino and 4-hydroxyl groups, as well as substitutions on the benzene ring, are critical for modulating the potency, selectivity, and pharmacokinetic properties of these analogs. The experimental protocols and strategic insights provided in this guide are intended to facilitate the rational design and optimization of new and effective drug candidates based on this versatile scaffold.
References
-
[Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[3][10]enzothiazole Derivatives via Microwave-Assisted Synthesis.]([Link])
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- 2. researchgate.net [researchgate.net]
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- 7. Structure-activity relationship of the 7-hydroxy benzimidazole analogs as glycogen synthase kinase 3β inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino Acid-Derived 1,2-Benzisothiazolinone Derivatives as Novel Small-Molecule Antifungal Inhibitors: Identification of Potential Genetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Anticancer Potential of the 1,2-Benzisothiazole Scaffold and its Analogs Versus Established Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Anticancer Scaffolds
The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. A key strategy in medicinal chemistry is the identification and optimization of "privileged scaffolds" – molecular frameworks that can interact with a variety of biological targets. The benzisothiazole and its isomeric counterpart, the benzothiazole, have emerged as such scaffolds, demonstrating a broad spectrum of pharmacological activities, including significant potential as anticancer agents.[1][2][3]
This guide provides a comparative analysis of the anticancer properties of derivatives based on the 1,2-benzisothiazole and related benzothiazole core structures against well-established anticancer drugs. While direct experimental data on "1,2-Benzisothiazol-4-ol, 7-amino-" is not available in the current scientific literature, this document will explore the therapeutic promise of its underlying scaffold by examining related compounds. We will delve into their mechanisms of action, cytotoxic efficacy, and the experimental methodologies used to evaluate them, offering a comprehensive resource for researchers in the field of oncology drug discovery.
The Benzisothiazole and Benzothiazole Scaffolds: A Platform for Anticancer Drug Design
The 1,2-benzisothiazole nucleus is a versatile pharmacophore that has been incorporated into a variety of molecules with demonstrated anticancer activity.[4] Similarly, the benzothiazole ring system is a cornerstone in the development of numerous compounds with potent antiproliferative effects.[1][5] The anticancer potential of these compounds is profoundly influenced by the nature and position of substituents on the heterocyclic and benzene rings.[2][3]
Mechanisms of Action: Diverse and Targeted Approaches
Unlike traditional chemotherapeutics that often have broad cytotoxic effects, many benzisothiazole and benzothiazole derivatives exhibit more targeted mechanisms of action. These can include:
-
Tyrosine Kinase Inhibition: Many derivatives are designed to inhibit specific tyrosine kinases that are overactive in cancer cells, thereby blocking signaling pathways crucial for cell proliferation and survival.[3]
-
Induction of Apoptosis: A significant number of these compounds have been shown to trigger programmed cell death, or apoptosis, in cancer cells.[1][6] This is a highly desirable mechanism as it eliminates cancer cells in a controlled manner.
-
DNA Adduct Formation: Some 2-(4-aminophenyl)benzothiazoles have been shown to form DNA adducts in sensitive tumor cells, a mechanism that can lead to cell cycle arrest and cell death.[7]
-
Topoisomerase Inhibition: Certain derivatives may interfere with the function of topoisomerases, enzymes essential for DNA replication and repair.[3][8]
-
NF-κB Pathway Inhibition: Recent studies have shown that some benzothiazole derivatives can exert their anticancer effects by modulating inflammatory pathways, such as inhibiting the NF-κB signaling cascade.[6]
Below is a simplified representation of a signaling pathway leading to apoptosis that can be induced by some benzothiazole derivatives.
Caption: Simplified signaling pathway for apoptosis induction by some benzothiazole derivatives.
Comparative Efficacy: Benzisothiazole/Benzothiazole Derivatives vs. Standard Anticancer Agents
The efficacy of anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. The lower the IC50 value, the more potent the compound.
Efficacy of Representative Benzothiazole Derivatives
The following table summarizes the in vitro cytotoxic activity of several benzothiazole derivatives from the literature. It is important to note that these are examples, and a vast number of derivatives with varying potencies have been synthesized and tested.
| Derivative Class | Compound Example | Cancer Cell Line | IC50 / GI50 (µM) |
| Fluorinated 2-Arylbenzothiazoles | 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.4[2] |
| Semicarbazone Derivatives | Indole based hydrazine carboxamide scaffold | HT-29 (Colon) | 0.015[1][2] |
| Substituted Pyridine Derivatives | Bromopyridine acetamide benzothiazole | SKRB-3 (Breast) | 0.0012[1] |
| Nitrobenzylidene Derivatives | Nitrobenzylidene containing thiazolidine | MCF7 (Breast) | 0.036[1] |
| Platinum (II) Complexes | Benzothiazole aniline Pt(II) complex (L1Pt) | Liver Cancer Cells | More potent than Cisplatin[9] |
Efficacy of Known Anticancer Agents
For comparison, the table below provides typical IC50 ranges for some commonly used chemotherapeutic drugs. These values can vary significantly depending on the cell line and experimental conditions.
| Anticancer Agent | Mechanism of Action | Typical IC50 Range (µM) |
| Doxorubicin | DNA intercalator and Topoisomerase II inhibitor[10] | 0.01 - 1 |
| Cisplatin | Forms DNA adducts, leading to apoptosis[11][12] | 1 - 10 |
| Paclitaxel | Microtubule stabilizer, inhibiting cell division[11] | 0.001 - 0.1 |
| Methotrexate | Antimetabolite, inhibits DNA synthesis[11] | 0.01 - 1 |
Experimental Protocols for In Vitro Evaluation
The preclinical assessment of novel anticancer compounds relies on a series of standardized in vitro assays.[13]
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma), should be utilized for initial screening.[14]
-
Culture Medium: Cells are to be cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: To ensure exponential growth, cells should be passaged upon reaching 80-90% confluency.[14]
Protocol 2: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14]
-
Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[14]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[2]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat cells with the test compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive cells are indicative of apoptosis, while PI positive cells indicate necrosis.[14]
Conclusion and Future Directions
The 1,2-benzisothiazole and benzothiazole scaffolds represent a highly promising and versatile platform for the development of novel anticancer agents.[2][4] The therapeutic potential of these compounds is intricately linked to the substitution patterns around the core structure. While the specific compound "1,2-Benzisothiazol-4-ol, 7-amino-" has not been characterized as an anticancer agent, the broader family of benzisothiazole and benzothiazole derivatives has demonstrated significant efficacy against a range of cancer cell lines, often through targeted mechanisms of action that may offer improved safety profiles compared to traditional chemotherapeutics.
Future research should focus on the rational design and synthesis of new derivatives with enhanced potency and selectivity. Further elucidation of their mechanisms of action and in vivo evaluation in preclinical animal models will be crucial steps in translating the promise of these scaffolds into clinically effective cancer therapies.
References
- Benzothiazole deriv
- A Comparative Analysis of the Anticancer Properties of Benzothiazole Deriv
- A Review on Anticancer Potentials of Benzothiazole Deriv
- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI.
- Computational design and profiling of novel 1,2-benzisothiazole derivatives as multi-target anticancer agents. Preprints.org.
- Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. Benchchem.
- Anticancer drug | Description, Types, Mechanisms, & Side Effects. Britannica.
- Methods for High-throughput Drug Combination Screening and Synergy Scoring. PMC - NIH.
- Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways.
- In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
- Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. MDPI.
- Anticancer Drugs. University of Freiburg.
- Anti Cancer Drugs: Mode of action and Adverse effects. PrepLadder.
- ANTI-CANCER MEDICINS (CLASSIFICATION AND MECHANISMS OF ACTION).
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research.
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Product Class 16: Benzisothiazoles. Thieme.
- Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. PMC - NIH.
- Method for producing 1,2-benzisothiazol-3-ones.
- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. PMC - NIH.
- Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo. PMC - NIH.
- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Indian Journal of Pharmaceutical Sciences.
- Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
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Orthogonal Validation of Assay Results for 1,2-Benzisothiazol-4-ol, 7-amino- (CAS 67322-83-2)
[1]
Executive Summary
1,2-Benzisothiazol-4-ol, 7-amino- (CAS 67322-83-2) presents a unique set of physicochemical liabilities that frequently compromise high-throughput screening (HTS) data.[1][2] As an electron-rich, planar heterocycle containing both a hydroxyl and an amino group on the benzisothiazole core, this compound is prone to autofluorescence , redox cycling , and metal chelation .[1]
This guide outlines the specific assay artifacts associated with this scaffold and provides a rigorous, step-by-step orthogonal validation strategy. We compare the standard primary assays (often flawed for this chemotype) against higher-fidelity alternatives (LC-MS/MS, SPR, and absorbance-based counter-screens) to ensure scientific integrity.[1]
Part 1: The Liability Profile
Before designing a validation workflow, one must understand why the primary assay failed.[1] The 7-amino-4-hydroxy-1,2-benzisothiazole scaffold exhibits three primary interference mechanisms:
| Liability | Mechanism | Impact on Data |
| Autofluorescence | The benzisothiazole core is a known fluorophore.[1][2] The 7-amino/4-hydroxy substitution pushes excitation/emission into common visible channels (Blue/Green).[1] | False Negatives in fluorescence quenching assays; False Positives in "gain-of-signal" assays (e.g., fluorogenic substrate cleavage).[1] |
| Redox Cycling | The p-amino-phenol-like motif (4-OH, 7-NH2) can undergo reversible oxidation to a quinone-imine species, consuming NADPH or generating H₂O₂.[1] | False Positives in dehydrogenase assays (NADPH depletion) or redox-sensitive viability dyes (Resazurin/Alamar Blue).[1] |
| Aggregation | Planar, hydrophobic cores can stack in aqueous buffer, sequestering enzymes non-specifically.[1] | False Positives (promiscuous inhibition) that disappear upon addition of detergent (e.g., 0.01% Triton X-100).[1] |
Part 2: Primary vs. Orthogonal Method Comparison
This section compares the "Standard" approach (susceptible to artifacts) with the "Orthogonal" approach (the validator).
Scenario A: Enzymatic Inhibition Screening (e.g., Kinase or Dehydrogenase) [1]
| Feature | Primary Method: Fluorescence Intensity (FLINT) | Orthogonal Method: LC-MS/MS (Label-Free) |
| Principle | Detects fluorescent product or displacement of a tracer.[1] | Direct mass-to-charge detection of substrate and product.[1] |
| Vulnerability | High. Compound fluorescence overlaps with detector (Ex/Em interference).[1] | Null. Mass spectrometry is blind to optical properties.[1] |
| Sensitivity | High (nM range), but background noise is high for this compound.[1] | High (nM range) with high specificity. |
| Throughput | Very High (1536-well).[1] | Medium (384-well with RapidFire or standard HPLC). |
| Verdict | Unreliable for this specific scaffold without background correction. | Gold Standard for validation. |
Scenario B: Binding Confirmation (Target Engagement)
| Feature | Primary Method: Thermal Shift (DSF) | Orthogonal Method: Surface Plasmon Resonance (SPR) |
| Principle | Measures melting temp ( | Measures refractive index change upon binding to immobilized target.[1] |
| Vulnerability | Medium. Compound fluorescence can interfere with SYPRO Orange signal.[1] | Low. Measures mass accumulation on the sensor chip.[1] |
| Kinetics | None (Equilibrium only).[1] | Full Kinetics ( |
| Verdict | Good for initial triage, but prone to optical artifacts.[1] | Definitive. Distinguishes "sticky" aggregators from true binders. |
Part 3: Detailed Validation Protocols
Protocol 1: The "Truth" Standard – LC-MS/MS Enzyme Assay
Use this to validate hits from fluorescence-based screens.[1]
Objective: Quantify the conversion of Substrate (S) to Product (P) in the presence of 1,2-Benzisothiazol-4-ol, 7-amino-, ignoring all optical interference.
Materials:
-
Agilent 6400 Series Triple Quad or equivalent.[1]
-
C18 Rapid Resolution column.[1]
-
Mobile Phase A: 0.1% Formic Acid in H₂O.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
Workflow:
-
Incubation: Perform the enzymatic reaction (e.g., 20 µL volume) with the test compound at
concentration. -
Quenching: Stop reaction with 20 µL of 1% Formic Acid in Acetonitrile (precipitates proteins and stops turnover).
-
Separation: Inject 5 µL onto the C18 column. Run a fast gradient (0% to 90% B in 1.5 min).
-
Detection: Monitor Multiple Reaction Monitoring (MRM) transitions for the specific Product.
-
Note: Ensure the transition for the test compound (MW ~166 Da) does not overlap with the product.
-
-
Analysis: Calculate % Inhibition based on the area under the curve (AUC) of the Product peak relative to the DMSO control.
-
Success Criterion: If LC-MS inhibition matches Fluorescence inhibition within ±20%, the activity is real.[1]
-
Protocol 2: Ruling out Redox Cycling (The Catalase Test)
Use this if the compound shows activity in redox-sensitive assays (e.g., Resazurin or assays using DTT/NADPH).[1]
Objective: Determine if inhibition is due to H₂O₂ generation (a common artifact of amino-phenols).[1]
Workflow:
-
Setup: Prepare two parallel assay plates.
-
Run: Add 1,2-Benzisothiazol-4-ol, 7-amino- to both plates and initiate the reaction.
-
Compare:
Part 4: Visualization of the Logic Flow
The following diagram illustrates the decision tree for validating this specific benzisothiazole derivative.
Caption: Decision tree for filtering optical and chemical artifacts specific to amino-benzisothiazoles.
Part 5: References
-
Assay Guidance Manual (NCBI). "Interference with Fluorescence and Absorbance."[1] Bethesda (MD): National Library of Medicine (US).[1] Available at: [Link][1]
-
Baell, J. B., & Holloway, G. A. (2010).[1] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. (Discusses redox cyclers and aggregators). Available at: [Link][1]
-
Thorne, N., et al. (2010).[1] "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference." Current Opinion in Chemical Biology. Available at: [Link]
-
PubChem Compound Summary. "1,2-Benzisothiazol-4-ol, 7-amino- (CAS 67322-83-2)."[1][2] National Center for Biotechnology Information.[1] (Chemical structure and property verification).[1][3][4][5][6][7][8] Available at: [Link][1]
Sources
- 1. 1,2-Benzisothiazole (CAS 272-16-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. prepchem.com [prepchem.com]
- 3. 氮杂苯酚噻嗪_MSDS_密度_熔点_氮杂苯酚噻嗪CAS号【261-96-1】_化源网 [chemsrc.com]
- 4. specialchem.com [specialchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,2-Benzisothiazol-3(2H)-one | 2634-33-5 [chemicalbook.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1,2-Benzisothiazol-4-ol, 7-amino-
Technical Handling Guide: 7-Amino-1,2-benzisothiazol-4-ol
Part 1: Executive Safety Directive (The "Why" & "What")
Status: High-Potency Pharmacophore Intermediate CAS Registry: Not widely listed (Treat as Novel/Proprietary) Structural Analogs: 1,2-Benzisothiazol-7-amine (CAS 89795-79-9); 1,2-Benzisothiazol-3(2H)-one (BIT).[1]
The Safety Logic (SAR Analysis): Direct safety data for 7-amino-1,2-benzisothiazol-4-ol is scarce in public repositories.[1] Therefore, we must apply the Precautionary Principle based on Structure-Activity Relationships (SAR). This molecule combines three distinct hazard motifs:
-
Benzisothiazole Core: A documented potent skin and respiratory sensitizer (Class 1A).[1]
-
Exocyclic Primary Amine (Position 7): Increases potential for skin absorption and methemoglobinemia (typical of aniline derivatives).[1]
-
Phenolic Hydroxyl (Position 4): Adds corrosive/irritant properties to mucous membranes.[1]
Core Directive: Handle as a Category 4 Potent Compound (OEB 4) until specific toxicology data proves otherwise.[1] Zero skin contact and zero inhalation are the operational standards.[1]
Part 2: The PPE Defense System
Do not rely on single layers.[1] This system uses "Redundancy by Design" to prevent exposure during breakthrough events.[1]
A. Respiratory Protection (The Primary Barrier)[1]
-
Solid State (Powder/Crystals):
-
Requirement: Vented Balance Enclosure (VBE) or Class II Biosafety Cabinet .[1]
-
Why: Standard Fume Hoods often have turbulence that can disperse fine, charged powders.[1] VBEs provide stable, low-turbulence airflow specifically for weighing potent solids.[1]
-
Prohibited: Do not use N95 or P100 half-masks as the primary control for weighing.[1] They do not protect the workspace from contamination.[1][2]
-
-
Solution State:
-
Requirement: Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
-
B. Dermal Protection (The "Double-Shell" Protocol)[1]
-
Glove Configuration:
-
Inner Layer: Nitrile (4 mil / 0.10 mm) – Taped to lab coat cuff.[1]
-
Outer Layer: Nitrile (High-Dexterity, 5-6 mil) or Neoprene – Long cuff.[1]
-
Change Frequency: Every 60 minutes or immediately upon splash.
-
Why: Benzisothiazoles can permeate thin nitrile.[1] The air gap between two layers reduces diffusion rate (Fick’s Law).[1]
-
-
Body Covering:
C. Ocular Protection
-
Requirement: Indirect-vented chemical splash goggles.[1]
-
Prohibited: Safety glasses with side shields (insufficient for corrosive phenolic dusts).[1]
Part 3: Operational Protocols (Step-by-Step)
Protocol 1: Safe Weighing & Solubilization
| Parameter | Specification |
| Containment | Vented Balance Enclosure (VBE) |
| Solvent Choice | DMSO or DMF (Likely high solubility; Note: DMSO enhances skin absorption) |
| Tools | Disposable anti-static spatulas (Do not reuse) |
Workflow:
-
Pre-Check: Verify VBE flow alarm is silent. Place a plastic "catch tray" inside the enclosure.
-
Donning: Put on inner gloves (taped), sleeve covers, and outer gloves.[1]
-
Transfer: Open the source container only inside the VBE.[1] Weigh directly into a tared vial.
-
Decon: Wipe the exterior of the source container with a MeOH-dampened wipe before removing it from the VBE.[1]
-
Solubilization: Add solvent immediately to the vial inside the hood to "wet" the dust.[1] Do not transport dry powder across the lab.
Protocol 2: Emergency Spill Response
-
Solid Spill: Do not sweep (creates dust).[1] Cover with wet paper towels (soaked in weak bicarbonate solution) to dampen, then scoop into a hazardous waste bag.[1]
-
Skin Contact: Wash with Polyethylene Glycol (PEG-400) or soap/water for 15 minutes.[1] Avoid organic solvents (EtOH/Acetone) on skin as they drive the amine deeper into the dermis.[1]
Part 4: Visualization of Safety Logic
Diagram 1: Risk Assessment & PPE Decision Matrix
This diagram illustrates the logical flow from chemical structure to safety requirements.[1]
Caption: Structural Hazard Analysis driving OEB 4 (High Potency) containment strategies.
Diagram 2: Safe Weighing Workflow
A self-validating loop to ensure containment integrity.
Caption: Step-by-step containment workflow to prevent laboratory contamination.
Part 5: Disposal & Waste Management
Classification: Hazardous Organic Waste (Toxic/Sensitizer).[1] Segregation:
-
Liquids: Collect in "High Hazard - Organic" carboys. Do not mix with oxidizers (nitric acid) due to the amine/phenol functionality (exothermic reaction risk).[1]
-
Solids: Contaminated gloves, wipes, and weighing boats must be double-bagged in yellow hazardous waste bags and sealed before leaving the hood.[1]
-
Destruction: High-temperature incineration is the only approved disposal method to ensure destruction of the benzisothiazole ring.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 198657, 1,2-Benzisothiazol-7-amine. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Substance Information: 1,2-benzisothiazol-3(2H)-one (BIT).[1] (Used for Read-Across Sensitization Data).[1] Retrieved from [Link][1]
-
Safe Work Australia. Benzisothiazolinone: Human Health Tier II Assessment. (Detailed toxicology of the core scaffold). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
